molecular formula C21H22O8 B1649344 3-Methoxytangeretin CAS No. 34170-18-8

3-Methoxytangeretin

Cat. No.: B1649344
CAS No.: 34170-18-8
M. Wt: 402.4 g/mol
InChI Key: OBIOZWXPDBWYHB-UHFFFAOYSA-N
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Description

3-Methoxytangeretin is a polymethoxyflavone (PMF) derivative of the natural compound Tangeretin, which is predominantly found in the peel of citrus fruits . Like its parent compound, this compound is of significant interest in pharmacological research for its potential bioactivities, which may include anti-inflammatory, anti-cancer, and neuroprotective properties . Research into Tangeretin has shown it operates through multiple mechanisms, such as inhibiting pro-inflammatory mediators, inducing cell cycle arrest (e.g., G1 or G2/M phase), and promoting apoptosis in cancer cells by modulating key signaling pathways like PI3K/Akt, MAPK, and JAK/STAT . The structural modification in derivatives like this compound is often explored to enhance metabolic stability, bioavailability, and potency compared to the original natural flavone . This compound is supplied for non-clinical research purposes to further investigate these mechanisms and potential applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIOZWXPDBWYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34170-18-8
Record name 3-Methoxytangeretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034170188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXYTANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNF1407A4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methoxytangeretin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin is a polymethoxylated flavone (PMF), a class of bioactive compounds predominantly found in the plant kingdom, particularly within the peels of citrus fruits. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a detailed overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in this field.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, with its primary and most significant sources being the peels of various citrus fruits. The distribution of this compound can vary considerably depending on the species, cultivar, and environmental conditions.

Primary Natural Sources:

  • Citrus reticulata (Tangerine): The peel of the tangerine is a well-documented source of a diverse range of PMFs, including this compound.

  • Citrus aurantium (Bitter Orange): The fruit rind of the bitter orange has also been reported to contain this compound.

  • Drummondita calida: This plant, belonging to the Rutaceae family (the same family as citrus), has been identified as a natural source of this compound.

While the presence of this compound has been confirmed in these sources, specific quantitative data for this particular compound is scarce in publicly available literature. Research has more commonly focused on the quantification of more abundant PMFs such as tangeretin and nobiletin. The tables below present quantitative data for total PMFs and major individual PMFs in various citrus peels, which can serve as a proxy for estimating the potential yield of this compound.

Quantitative Data on Polymethoxylated Flavones in Citrus Peels

The concentration of PMFs in citrus peels can be substantial, making them a valuable source for extraction. The following tables summarize the quantitative data for total PMFs and key individual PMFs from various studies.

Table 1: Total Polymethoxylated Flavone (PMF) Content in Selected Citrus Peels

Citrus Species/CultivarTotal PMF Content (ppm, dry weight)Reference
Ortanique34,393 ± 272[1]
Tangerine28,389 ± 343[1]
Mexican Sweet Orange21,627 ± 494[1]

Table 2: Concentration of Major Polymethoxylated Flavones in Citrus reticulata 'Chachi' Fruit Parts

FlavonoidPeel (mg/g)Pith (mg/g)Endocarp (mg/g)
Naringin0.121.890.98
Hesperidin25.432.340.08
Didymin0.030.150.09
Tangeretin 0.45 0.05 0.01
Nobiletin0.780.090.02

Data adapted from a study on flavonoids in Citrus reticulata 'Chachi' fruit. While this study did not quantify this compound, the data for tangeretin is included for reference.

Experimental Protocols

The extraction and quantification of this compound from its natural sources involve a series of well-established laboratory procedures. Below are detailed methodologies for extraction and analysis, synthesized from various scientific publications.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of PMFs from Citrus Peel

This protocol describes a modern and efficient method for extracting PMFs.

1. Sample Preparation:

  • Obtain fresh citrus peels and wash them thoroughly to remove any surface contaminants.
  • Sun-dry or freeze-dry the peels to a constant weight.
  • Grind the dried peels into a fine powder using a laboratory mill.

2. Extraction Procedure:

  • Weigh 10 g of the dried citrus peel powder and place it into a 250 mL flask.
  • Prepare a solvent mixture of ethanol and water in a 4:1 (v/v) ratio.
  • Add 100 mL of the solvent mixture to the flask containing the peel powder.
  • Place the flask in an ultrasonic bath.
  • Sonicate the mixture for 30-60 minutes at a controlled temperature.
  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For a finer separation, centrifugation can be performed prior to filtration.

3. Post-Extraction Processing:

  • Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.
  • The resulting crude PMF extract can be freeze-dried or stored at -20°C for further analysis or purification.

Protocol 2: Quantification of PMFs by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of PMFs.

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector is required.
  • A C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm) is typically used.

2. Mobile Phase and Gradient:

  • A gradient elution is commonly employed using a ternary mobile phase consisting of:
  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Solvent C: Methanol
  • The specific gradient program will depend on the specific PMFs being analyzed and should be optimized for the best separation.

3. Sample and Standard Preparation:

  • Dissolve the dried crude extract in the mobile phase or a suitable solvent like methanol.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.
  • Prepare a series of standard solutions of this compound (if available) or other relevant PMF standards at known concentrations to create a calibration curve.

4. Analysis:

  • Inject the sample and standard solutions into the HPLC system.
  • Monitor the elution of the compounds using the UV detector at a wavelength where PMFs exhibit strong absorbance (typically around 280-330 nm).
  • Identify the this compound peak by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways Modulated by Polymethoxylated Flavones

Polymethoxylated flavones, including tangeretin and likely this compound, have been shown to exert their anti-inflammatory effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these interactions.

G cluster_0 Extraction & Analysis Workflow A Citrus Peel B Drying & Grinding A->B C Extraction (UAE/MAE/SFE) B->C D Crude Extract C->D E HPLC / UPLC-MS Analysis D->E F Quantification of this compound E->F

Figure 1: General workflow for the extraction and analysis of this compound.

G PMFs Polymethoxylated Flavones (e.g., this compound) IKK IKK PMFs->IKK inhibits LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory activates transcription of G PMFs Polymethoxylated Flavones (e.g., this compound) Keap1 Keap1 PMFs->Keap1 inhibits binding to Nrf2 OxidativeStress Oxidative Stress OxidativeStress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of

References

The Biosynthesis of 3-Methoxytangeretin in Citrus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-methoxytangeretin, a polymethoxylated flavone (PMF) found in citrus species. PMFs are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This document details the enzymatic steps leading to the formation of this compound from the general flavonoid precursor, naringenin, with a particular focus on the crucial O-methylation reactions. While the complete pathway to tangeretin is relatively well-understood, the final conversion to this compound is an area of ongoing research. This guide synthesizes the current understanding, presents a putative final enzymatic step based on characterized O-methyltransferases (OMTs) in citrus, and provides detailed experimental protocols for the elucidation of this pathway. Quantitative data for key PMFs in citrus are summarized to provide context for researchers.

Introduction: The Significance of Polymethoxylated Flavones

Citrus fruits are a rich source of a diverse array of secondary metabolites, among which polymethoxylated flavones (PMFs) are particularly noteworthy for their potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties. These compounds are characterized by a flavone backbone with multiple methoxy groups attached to the aromatic rings. This compound, a specific PMF found in species such as Citrus reticulata[1], is distinguished by the presence of a methoxy group at the 3-hydroxyl position of the C-ring, a feature that can significantly influence its bioavailability and biological activity[2]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics.

The General Flavonoid Biosynthetic Pathway in Citrus

The biosynthesis of all flavonoids, including PMFs, begins with the phenylpropanoid pathway. The key steps leading to the central flavanone intermediate, naringenin, are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

  • Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is subsequently activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .

  • Formation of the Chalcone Backbone: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) .

  • Isomerization to Naringenin: Finally, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin, a key branch-point intermediate.

The Putative Biosynthesis Pathway of this compound

The conversion of naringenin to this compound involves a series of hydroxylation and, most critically, multiple O-methylation steps catalyzed by a suite of O-methyltransferases (OMTs). While the precise sequence of these methylation events can vary, a plausible pathway is outlined below. The final step, the 3-O-methylation of a tangeretin precursor, is based on the characterization of citrus OMTs with relevant activities, although direct evidence for the conversion of tangeretin itself is still emerging.

From Naringenin to a Pentahydroxyflavone Precursor

Naringenin undergoes a series of hydroxylation and oxidation reactions to form a polyhydroxylated flavone scaffold. This process is catalyzed by enzymes such as flavone synthase (FNS), flavanone 3-hydroxylase (F3H), and flavonoid hydroxylases. The exact sequence can vary, leading to different hydroxylation patterns on the A and B rings.

O-Methylation Cascade to Tangeretin

The polyhydroxylated flavone precursor is then sequentially methylated by various OMTs. In citrus, a number of OMTs have been identified that exhibit regiospecificity for different hydroxyl groups. For instance, research on Citrus reticulata and other citrus species has identified OMTs that can methylate the 3'-, 5'-, 6-, 7-, and 8-hydroxyl positions[3][4][5]. The cumulative action of these enzymes leads to the formation of tangeretin (5,6,7,8,4'-pentamethoxyflavone).

The Final Step: 3-O-Methylation to this compound

The crucial final step in the biosynthesis of this compound is the methylation of the 3-hydroxyl group. While no enzyme has been definitively shown to catalyze the 3-O-methylation of tangeretin specifically, research points to strong candidates. An O-methyltransferase isolated from Citrus depressa, CdOMT5 , has been demonstrated to methylate the 3-, 5-, 6-, and 7-hydroxyl groups of flavones[4]. More recently, an OMT from Citrus reticulata cv. Chachiensis, CcOMT1 , was found to methylate the 3-hydroxyl of natsudaidain, another polymethoxylated flavone. These findings strongly suggest the existence of a flavonoid 3-O-methyltransferase in citrus capable of this final conversion.

The proposed biosynthetic pathway is visualized in the following diagram:

3-Methoxytangeretin_Biosynthesis Naringenin Naringenin Polyhydroxyflavone Polyhydroxyflavone (e.g., 3,5,6,7,8,4'-hexahydroxyflavone) Naringenin->Polyhydroxyflavone FNS, F3H, Hydroxylases Tangeretin_precursor Tangeretin Precursor (3-hydroxy-5,6,7,8,4'-pentamethoxyflavone) Polyhydroxyflavone->Tangeretin_precursor Multiple OMTs (5,6,7,8,4'-O-methylation) 3_Methoxytangeretin This compound Tangeretin_precursor->3_Methoxytangeretin Putative Flavonoid 3-O-Methyltransferase (e.g., CcOMT1, CdOMT5)

Putative biosynthesis pathway of this compound.

Quantitative Data on Polymethoxylated Flavones in Citrus

While specific quantitative data for this compound is not widely available in the literature, the concentrations of its precursor, tangeretin, and the related PMF, nobiletin, have been reported in the peels of various citrus cultivars. This data provides a valuable reference for researchers investigating PMF biosynthesis.

Citrus CultivarTissueTangeretin (μg/g DW)Nobiletin (μg/g DW)Reference
'Ougan' Mandarin (C. reticulata)Flavedo--[4]
Ponkan Mandarin (C. reticulata)FlavedoHighHigh[5]
Satsuma Mandarin (C. unshiu)FlavedoLowLow[5]
Jamaican OrtaniquePeelHigh (Total PMFs: 34,393 ppm)-[6]
Jamaican TangerinePeelHigh (Total PMFs: 28,389 ppm)-[6]
Mexican Sweet OrangePeelHigh (Total PMFs: 21,627 ppm)-[6]

Note: Data presented as μg/g dry weight (DW) or as total PMFs in parts per million (ppm). Direct comparisons should be made with caution due to variations in analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments required to identify and characterize the enzymes involved in this compound biosynthesis.

Protocol for Identification and Cloning of a Candidate Flavonoid 3-O-Methyltransferase Gene

This protocol outlines the steps for identifying a candidate gene based on homology and cloning it for subsequent characterization.

Gene_Cloning_Workflow Bioinformatic_Analysis Bioinformatic Analysis: BLAST search of citrus genome/transcriptome databases with known flavonoid 3-OMTs. Primer_Design Primer Design: Design gene-specific primers based on the candidate OMT sequence. Bioinformatic_Analysis->Primer_Design PCR_Amplification PCR Amplification: Amplify the full-length coding sequence of the candidate OMT gene. Primer_Design->PCR_Amplification RNA_Extraction RNA Extraction: Extract total RNA from citrus peel tissue (e.g., C. reticulata). cDNA_Synthesis cDNA Synthesis: Reverse transcribe total RNA to cDNA. RNA_Extraction->cDNA_Synthesis cDNA_Synthesis->PCR_Amplification Cloning Cloning: Ligate the PCR product into an expression vector (e.g., pET vector for E. coli expression). PCR_Amplification->Cloning Sequencing Sequence Verification: Sequence the cloned insert to confirm its identity. Cloning->Sequencing

Workflow for candidate gene identification and cloning.

Methodology:

  • Bioinformatic Analysis:

    • Utilize the amino acid sequences of known flavonoid 3-O-methyltransferases from other plant species as queries for a BLAST search against citrus genome and transcriptome databases (e.g., Citrus Genome Database).

    • Identify citrus OMT sequences with high homology.

  • RNA Extraction and cDNA Synthesis:

    • Collect fresh peel tissue from a citrus species known to produce this compound (e.g., C. reticulata).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification and Cloning:

    • Design gene-specific primers with appropriate restriction sites for cloning into an expression vector.

    • Perform PCR using the synthesized cDNA as a template and a high-fidelity DNA polymerase.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the expected size.

    • Purify the PCR product from the gel.

    • Digest the purified PCR product and the expression vector (e.g., pET-28a) with the chosen restriction enzymes.

    • Ligate the digested insert and vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation.

    • Select positive clones and verify the insert by colony PCR and restriction digestion.

  • Sequence Verification:

    • Isolate the plasmid DNA from a positive clone and send it for Sanger sequencing to confirm the full-length coding sequence of the candidate OMT gene.

Protocol for Heterologous Expression and Purification of the Recombinant OMT

This protocol describes the expression of the cloned OMT gene in E. coli and the purification of the recombinant protein.

Methodology:

  • Transformation into Expression Host:

    • Transform the verified expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation at 4,000 x g for 20 min at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 min at 4°C to pellet cell debris.

    • If the OMT is His-tagged, purify the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Protein Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight.

    • Determine the protein concentration using a Bradford or BCA protein assay.

Protocol for In Vitro OMT Enzyme Assay

This protocol details the procedure for determining the enzymatic activity and substrate specificity of the purified recombinant OMT.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5-8.5)

      • 1-5 µg of purified recombinant OMT

      • 100 µM of the flavonoid substrate (e.g., a 3-hydroxy-polymethoxyflavone precursor to tangeretin)

      • 200 µM of the methyl donor, S-adenosyl-L-methionine (SAM)

      • Bring the final reaction volume to 100 µL with sterile water.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30-37°C for 30-60 minutes.

    • Prepare a negative control reaction without the enzyme or without SAM.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.

    • Extract the reaction products twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Product Analysis by HPLC and LC-MS:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC with a C18 column and a UV-Vis detector. Use a gradient of acetonitrile and water (both with 0.1% formic acid) for elution.

    • Monitor for the appearance of a new peak corresponding to the methylated product and a decrease in the substrate peak.

    • Confirm the identity of the product by LC-MS/MS analysis. The methylated product will have a mass-to-charge ratio (m/z) that is 14 units higher than the substrate, corresponding to the addition of a methyl group.

Conclusion and Future Directions

The biosynthesis of this compound in citrus is a complex process involving a series of enzymatic reactions, culminating in a cascade of O-methylations. While the pathway to its precursor, tangeretin, is becoming clearer with the identification of several citrus OMTs, the specific enzyme responsible for the final 3-O-methylation step remains to be definitively identified. The candidate enzymes CdOMT5 and CcOMT1 provide promising avenues for future research. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate this final step and to further explore the fascinating biochemistry of polymethoxylated flavones in citrus. Future work should focus on the in vitro characterization of these candidate OMTs with tangeretin precursors as substrates and on in vivo studies using gene silencing or overexpression to confirm their role in the biosynthesis of this compound. A deeper understanding of this pathway will be instrumental in the metabolic engineering of citrus or microbial systems for the enhanced production of this and other valuable bioactive compounds.

References

In-Depth Technical Guide to 3-Methoxytangeretin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxyflavone (PMF) found in citrus peels, is a subject of growing interest within the scientific community due to the therapeutic potential exhibited by structurally similar flavonoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. While direct experimental data for this specific compound remains limited, this document extrapolates potential biological activities and relevant experimental protocols based on studies of its isomers and other closely related PMFs. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into the therapeutic applications of this compound.

Chemical Structure and Identification

This compound is a flavonoid characterized by a flavone backbone with six methoxy groups attached. Its systematic IUPAC name is 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one.[1] It is also known by the synonym 3,5,6,7,8,4'-Hexamethoxyflavone.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Synonyms 3,5,6,7,8,4'-Hexamethoxyflavone[1]
Molecular Formula C₂₁H₂₂O₈[1]
CAS Number 34170-18-8[1]
PubChem CID 11741814[1]
SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC[1]
InChIKey OBIOZWXPDBWYHB-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. The following table summarizes computed data available from public chemical databases.

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 402.4 g/mol [1]
Exact Mass 402.13146766 g/mol [1]
Topological Polar Surface Area 81.7 Ų[1]
XLogP3-AA (Predicted) 3.2

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for future pharmacological and developmental studies.

Spectral Data

Expected Spectral Characteristics (Based on Structure):

  • ¹H NMR: Signals corresponding to methoxy group protons (singlets, ~3.8-4.0 ppm), aromatic protons on the A and B rings (doublets and multiplets, ~6.5-8.0 ppm).

  • ¹³C NMR: Resonances for methoxy carbons (~55-62 ppm), aromatic and flavonoid backbone carbons (~90-180 ppm), and the carbonyl carbon (~175-185 ppm).

  • Mass Spectrometry: A molecular ion peak corresponding to its exact mass, along with characteristic fragmentation patterns of the flavonoid core and loss of methyl groups.

  • UV-Vis Spectroscopy: Absorption bands characteristic of the flavone chromophore, typically in the ranges of 240-280 nm (Band II) and 300-380 nm (Band I).

Biological Activities and Potential Therapeutic Applications

Direct experimental evidence for the biological activities of this compound is sparse. However, extensive research on its structural isomers and other polymethoxyflavones provides a strong basis for predicting its potential pharmacological effects, particularly in the areas of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Polymethoxyflavones are well-documented for their anti-inflammatory properties. Studies on structurally similar compounds suggest that this compound likely modulates key inflammatory signaling pathways. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3][4]

The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] Inhibition of these pathways prevents the translocation of transcription factors like p65 into the nucleus, thereby reducing the expression of pro-inflammatory genes.[2][3][4]

Anti_inflammatory_Signaling_Pathway cluster_NFkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Induces Transcription Mediators Inflammatory Mediators Genes->Mediators Leads to 3_MT This compound 3_MT->IKK Inhibits Anticancer_Signaling_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 3_MT This compound 3_MT->PI3K Inhibits 3_MT->Raf Inhibits Anti_inflammatory_Workflow Start Start Culture Culture RAW 264.7 Macrophages Start->Culture MTT Determine Non-toxic Dose (MTT Assay) Culture->MTT Pretreat Pre-treat with This compound MTT->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Analyze Analyze Inflammatory Response Stimulate->Analyze NO Measure NO Production (Griess Assay) Analyze->NO Cytokines Measure Cytokines (ELISA) Analyze->Cytokines Western Analyze Signaling Pathways (Western Blot) Analyze->Western End End NO->End Cytokines->End Western->End

References

3-Methoxytangeretin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties of 3-Methoxytangeretin, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

This compound is a polymethoxylated flavone, a type of flavonoid compound. It is characterized by the presence of multiple methoxy groups attached to the basic flavone structure. The following table summarizes its key chemical identifiers and properties.

Identifier TypeValue
CAS Number 34170-18-8[1]
IUPAC Name 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Molecular Formula C21H22O8[1][2]
Molecular Weight 402.4 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC[1]
InChI InChI=1S/C21H22O8/c1-23-12-9-7-11(8-10-12)15-18(25-3)14(22)13-16(24-2)19(26-4)21(28-6)20(27-5)17(13)29-15/h7-10H,1-6H3[1][2]
InChIKey OBIOZWXPDBWYHB-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or specific assays involving this compound are crucial for reproducible research. The following sections would typically detail these methodologies.

(At present, specific, detailed experimental protocols for this compound are not available in the provided search results. Further literature review would be required to populate this section.)

Biological Activity and Signaling Pathways

This compound, like other flavonoids, is investigated for its potential biological activities. Understanding its mechanism of action often involves elucidating its role in cellular signaling pathways.

(Specific signaling pathways modulated by this compound are not detailed in the initial search results. A hypothetical workflow for investigating such a pathway is presented below.)

G compound This compound kinase_assay In vitro Kinase Assay compound->kinase_assay cell_culture Cell Culture Treatment compound->cell_culture data_analysis Data Analysis (IC50 determination) kinase_assay->data_analysis western_blot Western Blot Analysis (Phospho-protein levels) cell_culture->western_blot pathway_elucidation Pathway Elucidation western_blot->pathway_elucidation data_analysis->pathway_elucidation

Caption: A generalized workflow for assessing the inhibitory effect of this compound on a target kinase and its downstream signaling pathway.

References

3-Methoxytangeretin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxyflavone (PMF) found in the peel of citrus fruits, is a compound of growing interest in the scientific community. While research specifically focused on this compound is still emerging, its structural similarity to other well-studied PMFs, such as tangeretin and nobiletin, suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure. These compounds are abundant in the peels of citrus fruits, such as sweet oranges (Citrus sinensis) and mandarins (Citrus reticulata)[1]. This compound, also known as 3,5,6,7,8,4'-hexamethoxyflavone, is a member of this family. While its biological activities have not been as extensively studied as those of tangeretin or nobiletin, its chemical structure suggests it may share similar pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities[1][2]. This guide aims to consolidate the existing, albeit limited, data on this compound and to extrapolate potential activities based on the established mechanisms of closely related PMFs.

Anticancer Activity

While direct, extensive studies on the anticancer effects of this compound are limited, the broader class of polymethoxyflavones has demonstrated significant potential in this area. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Quantitative Data

Specific IC50 values for this compound's anticancer activity are not widely reported in the currently available literature. However, data from closely related polymethoxyflavones provide a valuable reference point for its potential potency.

CompoundCell LineActivityIC50 Value (µM)Reference
5,6,7,3′,4′,5′-HexamethoxyflavoneHs578T (Triple-negative breast cancer)Growth Inhibition~50 (at 72h)[3]
Nobiletin (5,6,7,8,3′,4′-Hexamethoxyflavone)Hs578T (Triple-negative breast cancer)Growth Inhibition~50 (at 72h)[3]
5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF)HCT116 (Colon cancer)Colony Formation InhibitionDose-dependent inhibition[4]
TangeretinA549 (Lung cancer)Apoptosis InductionDose-dependent[5]
Potential Mechanisms of Action & Signaling Pathways

Based on studies of related PMFs, this compound may exert its anticancer effects through the modulation of several critical signaling pathways.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers[6]. Flavonoids have been shown to modulate MAPK signaling, thereby inhibiting cancer cell growth[6]. It is plausible that this compound could inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer[7][8]. Inhibition of this pathway can lead to decreased cancer cell survival and increased apoptosis. The structural similarity of this compound to other flavonoids that inhibit this pathway suggests it may also act as a PI3K/Akt inhibitor[7].

Below is a conceptual diagram illustrating the potential inhibitory effects of this compound on these pathways.

Conceptual diagram of potential this compound action.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[9][10][11][12].

The following diagram outlines the workflow for a typical cell-based cytotoxicity assay.

Cytotoxicity_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Workflow for assessing cytotoxicity.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Polymethoxyflavones have been reported to possess potent anti-inflammatory properties.

Quantitative Data
CompoundAssayTargetIC50 Value (µg/mL)Reference
Quercetin-3-methoxy-4′-glucosyl-7-glucosideCOX-1 InhibitionCOX-12.76[13]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideCOX-2 InhibitionCOX-21.99[13]
Potential Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of PMFs are often mediated through the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of inflammatory signaling pathways.

  • Inhibition of COX and LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

  • MAPK Pathway: As mentioned in the context of cancer, the MAPK pathway also plays a crucial role in the inflammatory response. Inhibition of p38 MAPK and JNK is a known anti-inflammatory mechanism of some flavonoids.

The potential anti-inflammatory mechanism of this compound is depicted below.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα P NF_κB NF-κB IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Pro_inflammatory_Genes 3_Methoxytangeretin This compound 3_Methoxytangeretin->IKK 3_Methoxytangeretin->NF_κB Inhibits Translocation

Inhibition of the NF-κB pathway.

Experimental Protocols

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of protein, a well-documented cause of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound[14].

Neuroprotective Activity

Neurodegenerative diseases are a growing global health concern. Flavonoids have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.

Quantitative Data

Direct experimental data on the neuroprotective effects of this compound is currently lacking. The table below presents data for a related flavonoid to indicate potential activity.

CompoundModelEffectDosageReference
NaringeninTrimethyltin-induced cognitive deficits in ratsReversed cognitive deficits and neuronal loss100 mg/kg[15]
Potential Mechanisms of Action & Signaling Pathways

The neuroprotective effects of flavonoids are multifaceted and may involve:

  • Antioxidant Activity: Reducing oxidative stress by scavenging reactive oxygen species (ROS) is a key neuroprotective mechanism.

  • Anti-inflammatory Effects: As described previously, inhibiting neuroinflammation is crucial for protecting neuronal cells.

  • Modulation of Pro-survival Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can protect neurons from apoptosis.

Experimental Protocols

In Vitro Neuroprotection Assay using a Neurotoxin-induced Cell Death Model

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or MPP+) to induce cell death.

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with this compound to that of untreated control cells to determine the neuroprotective effect.

Conclusion and Future Directions

This compound is a polymethoxyflavone with significant, yet largely unexplored, therapeutic potential. Based on the biological activities of structurally similar compounds, it is likely to possess anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on isolating or synthesizing pure this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial for its development as a potential therapeutic agent. Quantitative structure-activity relationship (QSAR) studies could also help in designing more potent analogs. The information presented in this guide provides a foundational framework to stimulate and guide these future research endeavors.

References

3-Methoxytangeretin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxylated flavone found in citrus peels, is a compound of increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its antioxidant and anti-inflammatory properties. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related polymethoxylated flavones (PMFs) to infer its likely biological activities and mechanisms of action. This guide summarizes key in vitro data, details relevant experimental protocols, and visualizes the critical signaling pathways potentially modulated by this compound, offering a valuable resource for researchers and drug development professionals.

Introduction

Polymethoxylated flavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone structure. Found predominantly in the peels of citrus fruits, PMFs have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound (3,5,6,7,8,4'-Hexamethoxyflavone) is a specific PMF that, based on the activities of structurally similar compounds, is predicted to possess significant therapeutic potential. This guide will delve into the anticipated antioxidant and anti-inflammatory properties of this compound, drawing parallels from closely related molecules to provide a foundational understanding for future research and development.

Antioxidant Properties

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from studies on structurally analogous compounds. A closely related isomer, 3,5,6,7,3',4'-hexamethoxyflavone, has demonstrated potent anti-inflammatory effects in vitro. These findings provide a strong basis for predicting the anti-inflammatory profile of this compound.

Inhibition of Inflammatory Mediators

Research on a structural isomer of this compound has shown significant inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This includes the reduction of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are critical mediators of the inflammatory response. The inhibitory effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, have also been quantified.

Table 1: Inhibitory Effects of a this compound Isomer on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [1][2]

ParameterConcentration% InhibitionIC₅₀ Value
NO Production 10 µM~40%Not Reported
50 µM~75%
100 µM~90%
PGE₂ Production 10 µM~30%Not Reported
50 µM~65%
100 µM~85%
iNOS Protein Expression 100 µMSignificant ReductionNot Reported
COX-2 Protein Expression 100 µMSignificant ReductionNot Reported

Note: Data presented is for 3,5,6,7,3',4'-hexamethoxyflavone, a structural isomer of this compound.

Molecular Mechanisms of Action

The anti-inflammatory effects of polymethoxylated flavones, and likely this compound, are mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, the antioxidant response is likely governed by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Studies on related PMFs suggest that this compound likely inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1][2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) IkappaB->IkappaB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Methoxytangeretin This compound Methoxytangeretin->IKK Inhibition NFkappaB_nucleus->Pro_inflammatory_Genes Induces

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes, including inflammation. Inflammatory stimuli can activate these kinases, which in turn can activate transcription factors that drive pro-inflammatory gene expression. Evidence from a structural isomer of this compound suggests that it may inhibit the phosphorylation of ERK, thereby suppressing downstream inflammatory signaling.[2]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation p38 p38 Upstream_Kinases->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation JNK->Transcription_Factors Activation p38->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Methoxytangeretin This compound Methoxytangeretin->ERK Inhibition of Phosphorylation

Figure 2: Postulated modulation of the MAPK pathway by this compound.
Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Many flavonoids are known to activate the Nrf2 pathway, and it is highly probable that this compound shares this ability.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Induces Methoxytangeretin This compound Methoxytangeretin->Keap1 Potential Inactivation Nrf2_nucleus->ARE Binds to

Figure 3: Hypothetical activation of the Nrf2 pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound (various concentrations dissolved in DMSO or methanol), Ascorbic acid (positive control).

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound (various concentrations), Trolox (positive control).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: Lipopolysaccharide (LPS), this compound, Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite (for standard curve).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This can be assessed by measuring the production of PGE2 or by a direct enzyme inhibition assay.

  • Method 1: PGE2 Measurement in Cell Culture

    • Follow the cell culture and treatment protocol as described for the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Method 2: In Vitro COX-2 Inhibitor Screening Assay

    • Utilize a commercial COX-2 inhibitor screening kit (fluorometric or colorimetric).

    • Follow the manufacturer's protocol, which typically involves incubating recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence and absence of this compound.

    • The inhibition of COX-2 activity is determined by measuring the formation of the product.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant and anti-inflammatory properties of this compound is still emerging, the data from closely related polymethoxylated flavones provides a strong rationale for its potential as a therapeutic agent. The likely mechanisms of action involve the modulation of key inflammatory and antioxidant signaling pathways, including NF-κB, MAPK, and Nrf2.

Future research should focus on:

  • Quantitative in vitro studies: Determining the IC₅₀ values of this compound in various antioxidant and anti-inflammatory assays.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation and oxidative stress-related diseases.

  • Mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship studies: Comparing the activity of this compound with other PMFs to understand the role of the specific methoxylation pattern.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound.

References

3-Methoxytangeretin: A Technical Guide to Potential Therapeutic Applications and Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a technical overview of 3-Methoxytangeretin. A comprehensive review of the scientific literature reveals a notable scarcity of specific biological activity data for this compound. Therefore, this guide synthesizes the available chemical information for this compound and extrapolates potential therapeutic applications and mechanisms of action based on data from the broader class of polymethoxyflavones (PMFs) and the closely related compound, tangeretin. The experimental protocols and signaling pathways described herein are presented as a foundational framework for future research into this specific molecule.

Introduction to this compound

This compound is a naturally occurring polymethoxyflavone found in citrus peels, such as from Citrus reticulata[1]. Flavonoids, particularly PMFs, are a class of plant secondary metabolites renowned for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties[2]. Structurally, this compound belongs to the flavone class of compounds, characterized by a 2-phenyl-4H-chromen-4-one backbone[1]. The extensive methoxylation of this molecule is believed to enhance its metabolic stability and membrane permeability, potentially increasing its bioavailability and therapeutic efficacy compared to its polyhydroxylated counterparts.

Despite its presence in natural sources and its promising chemical structure, this compound remains significantly understudied. This guide aims to bridge the current knowledge gap by proposing potential therapeutic avenues and providing a detailed methodological blueprint for its systematic investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its investigation in drug discovery and development.

PropertyValueSource
IUPAC Name 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-onePubChem[1]
Synonyms 3,5,6,7,8,4'-Hexamethoxyflavone, Flavone, 3,4',5,6,7,8-hexamethoxy-PubChem[1]
CAS Number 34170-18-8PubChem[1]
Molecular Formula C₂₁H₂₂O₈PubChem[1]
Molecular Weight 402.4 g/mol PubChem[1]

Potential Therapeutic Application: Oncology

The anti-cancer potential of polymethoxyflavones is well-documented. Structurally similar compounds, such as tangeretin, have demonstrated selective toxicity against various cancer cell lines, including breast, prostate, lung, and colon cancer[2]. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[2].

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

A central signaling pathway frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which governs cell proliferation, survival, and growth. Many flavonoids are known to exert their anti-cancer effects by inhibiting this pathway. It is hypothesized that this compound could act as an inhibitor of key kinases within this cascade.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Compound This compound (Hypothesized) Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Quantitative Data from Structurally Related Compounds

The following table summarizes the cytotoxic activity of tangeretin , a closely related polymethoxyflavone, against various cancer cell lines. This data serves as a benchmark for potential efficacy studies of this compound.

CompoundCell LineCancer TypeIC₅₀ Value (µM)Reference
TangeretinAGSGastric Cancer33.57[3]
TangeretinPC-3Prostate Cancer~25-100[2]
TangeretinLung Cancer CellsLung Cancer~25-100[2]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in all wells, including vehicle controls, should be maintained below 0.5%. Cells are treated with the compound for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Potential Therapeutic Application: Neuroprotection

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[1]. Flavonoids have been shown to exert neuroprotective effects by mitigating these processes[4][5]. Tangeretin, for example, has been shown to protect against neuronal damage by reducing oxidative stress and inflammation in various disease models[1][4].

Hypothesized Mechanism of Action: Anti-Neuroinflammatory Effects

Microglia, the resident immune cells of the central nervous system, can become over-activated in disease states, releasing pro-inflammatory cytokines and reactive oxygen species (ROS). It is hypothesized that this compound may suppress this activation by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Gene Transcription Compound This compound (Hypothesized) Compound->IKK Inhibition Compound->NFkB_active Inhibition of Translocation

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 to 50 µM) for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells is left unstimulated as a negative control.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.

    • The plate is incubated for 10 minutes at room temperature.

  • Data Acquisition: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. Potential cytotoxicity of the compound at the tested concentrations should be concurrently evaluated using the MTT assay to ensure that the observed reduction in NO is not due to cell death.

General Research Workflow

The systematic evaluation of a novel compound like this compound follows a multi-stage process, from initial screening to in-depth mechanistic studies. The following workflow is proposed for its investigation.

Research_Workflow A Compound Sourcing & Characterization B In Vitro Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) A->B C Dose-Response Analysis (IC50 / EC50 Determination) B->C D Mechanistic Studies (e.g., Western Blot, qPCR, Flow Cytometry) C->D Identify Lead Activities E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E F In Vivo Model Selection (e.g., Xenograft, Neuroinflammation Model) D->F H In Vivo Efficacy & Toxicity Studies F->H G Pharmacokinetic (ADME) Studies G->H I Lead Optimization H->I Data for SAR

Caption: A proposed general workflow for the preclinical evaluation.

Conclusion and Future Directions

This compound is a polymethoxyflavone with a chemical structure suggestive of significant therapeutic potential. However, it remains a largely uncharacterized molecule in the scientific literature. The clear and immediate next step is the systematic in vitro screening of this compound against a broad panel of cancer cell lines and in assays relevant to inflammation and neuroprotection.

Future research should focus on:

  • Executing foundational studies as outlined in this guide to establish a baseline biological activity profile.

  • Elucidating specific molecular targets through techniques like cellular thermal shift assays (CETSA) or affinity chromatography.

  • Conducting in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety, should promising in vitro data emerge.

  • Exploring synergistic combinations with existing chemotherapeutic or anti-inflammatory drugs.

This technical guide provides the foundational logic and methodological framework necessary to initiate a comprehensive investigation into the therapeutic applications of this compound, a promising but currently under-explored natural product.

References

In Silico Prediction of 3-Methoxytangeretin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin, a polymethoxylated flavone found in citrus peels, belongs to a class of natural compounds that have garnered significant interest for their potential therapeutic properties. Its structural analog, tangeretin, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of in silico methodologies to predict the molecular targets of this compound, offering a rational approach to understanding its mechanism of action and exploring its therapeutic potential. By leveraging computational tools, researchers can efficiently identify and prioritize protein targets for further experimental validation.

This guide details the application of reverse docking, pharmacophore modeling, and network pharmacology for the prediction of this compound's biological targets. It also provides detailed experimental protocols for these computational methods and visualizes the key signaling pathways—PI3K/Akt, MAPK, and Apoptosis—that are likely to be modulated by this compound.

Data Presentation: Predicted and Known Interactions

Due to the limited direct experimental data on this compound, the following tables summarize a combination of in silico predictions for the closely related tangeretin and experimental data on its biological effects. These values serve as a foundational dataset for initiating in silico target prediction studies for this compound.

Table 1: In Silico Docking Scores of Tangeretin with Predicted Targets

Target ProteinPDB IDLigandDocking Score (kcal/mol)Interacting ResiduesReference
PIK3CA4L2YTangeretin-8.5ILE932[3]
MMP94H3XTangeretin-7.9LEU188, VAL198, GLY199, HIS226, GLU227, PRO242, TYR248[3]
PTGS2 (COX-2)5F19Tangeretin-9.2GLN203[3]

Table 2: Experimental IC50 Values of Tangeretin

Target/Cell LineAssayIC50 ValueReference
PC-3 (Prostate Cancer)MTT Assay (72h)75 µM[4]
LNCaP (Prostate Cancer)MTT Assay (72h)65 µM[4]
A549 (Lung Cancer)MTT Assay (24h)118.5 µM[5]
HEK293TMTT Assay500 µM[6]
COX-2PGE2 reductionBetter inhibitory activity than nobiletin[7][8]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Reverse Docking Protocol using AutoDock Vina

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking the ligand against a large library of protein structures.[9]

Objective: To identify potential protein targets for this compound.

Materials:

  • 3D structure of this compound (SDF or MOL2 format).

  • A database of 3D protein structures (e.g., PDB, scPDB).

  • AutoDock Tools (MGLTools)

  • AutoDock Vina

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem.

    • Use AutoDock Tools to add hydrogens, compute Gasteiger charges, and save the ligand in PDBQT format.

  • Receptor Preparation:

    • Download the 3D structures of potential target proteins from the PDB.

    • Using AutoDock Tools, remove water molecules and heteroatoms, add polar hydrogens, and compute Gasteiger charges. Save the prepared receptors in PDBQT format.

  • Grid Box Definition:

    • For each receptor, define a grid box that encompasses the binding site. If the binding site is unknown, the grid box should cover the entire protein surface for blind docking. This can be done interactively in AutoDock Tools.

  • Configuration File:

    • Create a configuration file (e.g., config.txt) for each docking run, specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute the docking from the command line: vina --config config.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Rank the protein targets based on the predicted binding affinities. Lower binding energies indicate more favorable interactions.

    • Visualize the top-ranked protein-ligand complexes using software like PyMOL or Discovery Studio to analyze the interactions.

Pharmacophore Modeling Protocol using Discovery Studio

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[10]

Objective: To develop a pharmacophore model for potential binders of a target of interest and screen for compounds with similar features.

Materials:

  • A set of known active ligands for a specific target.

  • Discovery Studio software.

Methodology:

  • Training Set Preparation:

    • Collect a set of structurally diverse molecules with known activity against the target of interest.

    • Import the molecules into Discovery Studio and assign activity values.

  • Pharmacophore Model Generation:

    • Use the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.[11]

    • The software will generate a set of pharmacophore hypotheses based on the common chemical features of the active compounds.

  • Model Validation:

    • Validate the generated pharmacophore models using a test set of known active and inactive compounds.

    • A good model should be able to distinguish between active and inactive molecules.

  • Database Screening:

    • Use the validated pharmacophore model to screen a 3D database of compounds (e.g., ZINC, ChemBridge).

    • The screening will identify molecules that fit the pharmacophore model.

  • Hit Filtering and Analysis:

    • Filter the hits based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

    • The top-ranked hits can then be subjected to further analysis, such as molecular docking.

Network Pharmacology Protocol using Cytoscape

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective.[12][13]

Objective: To construct and analyze a network of potential targets of this compound and their associated pathways.

Materials:

  • List of potential targets of this compound (from reverse docking or literature).

  • Cytoscape software.

  • STRING database.

Methodology:

  • Target List Compilation:

    • Compile a list of potential protein targets for this compound from reverse docking results, literature mining, and databases like STITCH and SwissTargetPrediction.

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the list of target proteins into the STRING database to retrieve known and predicted protein-protein interactions.

    • Export the interaction network from STRING and import it into Cytoscape.[13]

  • Network Analysis:

    • In Cytoscape, analyze the network topology to identify key nodes (hub proteins) with high degrees of connectivity. These hub proteins are often crucial for the biological processes.

    • Use Cytoscape's built-in tools to calculate network parameters such as degree, betweenness centrality, and closeness centrality.

  • Functional Enrichment Analysis:

    • Use a Cytoscape app like ClueGO or the web-based tool DAVID to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the network proteins.

    • This analysis will reveal the biological processes and signaling pathways that are significantly associated with the predicted targets.

  • Network Visualization:

    • Visualize the network in Cytoscape, highlighting the hub proteins and enriched pathways. This provides a comprehensive view of the potential mechanism of action of this compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_0 In Silico Target Prediction cluster_1 Pathway & Functional Analysis This compound This compound Reverse Docking Reverse Docking This compound->Reverse Docking Pharmacophore Modeling Pharmacophore Modeling This compound->Pharmacophore Modeling Predicted Targets Predicted Targets Reverse Docking->Predicted Targets Pharmacophore Modeling->Predicted Targets Network Pharmacology Network Pharmacology PPI Network PPI Network Network Pharmacology->PPI Network Predicted Targets->Network Pharmacology Pathway Enrichment Pathway Enrichment PPI Network->Pathway Enrichment Biological Interpretation Biological Interpretation Pathway Enrichment->Biological Interpretation PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTOR->Proliferation PTEN PTEN PTEN->PIP3 inhibits MAPK_Pathway Stimulus Stimulus Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Differentiation Differentiation Transcription Factors->Differentiation Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

3-Methoxytangeretin: A Comprehensive Technical Review of its History, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxylated flavone (PMF) found in the peel of citrus fruits, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive review of the current literature on this compound, detailing its history, physicochemical properties, and known biological activities. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's modulation of critical cellular signaling pathways.

Introduction

Polymethoxylated flavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy groups on their core flavone structure. These natural products, abundant in the peels of citrus fruits like tangerines (Citrus reticulata) and sweet oranges (Citrus sinensis), have garnered significant attention for their diverse pharmacological activities. Among these, this compound (3,5,6,7,8,4'-Hexamethoxyflavone) is a notable member. This document serves as an in-depth technical resource for researchers, covering the known history, chemical properties, and biological effects of this compound.

History and Natural Occurrence

This compound is a naturally occurring flavonoid. It has been identified as a constituent of several plant species, most notably in the peel of Citrus reticulata (tangerine)[1]. It is also found in Drummondita calida[1]. While the broader class of polymethoxylated flavones has been studied for decades, specific details regarding the first isolation and characterization of this compound are not extensively documented in readily available literature. Its presence in citrus peels, a byproduct of the juice industry, makes it a readily available phytochemical for research and potential therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Synonyms 3,5,6,7,8,4'-Hexamethoxyflavone, Flavone, 3,4',5,6,7,8-hexamethoxy-[1]
Molecular Formula C₂₁H₂₂O₈[1]
Molecular Weight 402.4 g/mol [1]
CAS Number 34170-18-8[1]

Biological Activities and Pharmacological Data

While research specifically on this compound is still emerging, studies on the broader class of polymethoxylated flavones and the closely related compound, tangeretin, provide strong indications of its potential biological activities. These activities are primarily centered around anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-Inflammatory Activity

Polymethoxylated flavones are known to modulate inflammatory pathways. Tangeretin, a closely related compound, has been shown to exert anti-neuroinflammatory effects by modulating the NF-κB signaling pathway in lipopolysaccharide-stimulated microglial cells[2]. It achieves this by inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs, as well as reducing the phosphorylation of IκB-α and IKK-β, which ultimately prevents the nuclear translocation of the p65 subunit of NF-κB[2].

Modulation of Cellular Signaling Pathways

The biological effects of polymethoxylated flavones are often attributed to their ability to interact with and modulate key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Tangeretin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators[2].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Inflammation Inflammatory Gene Expression nucleus->Inflammation Promotes Methoxytangeretin This compound (inferred from Tangeretin) Methoxytangeretin->IKK Inhibits

NF-κB Signaling Inhibition (inferred)

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation. Tangeretin has been shown to inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38[2].

MAPK_Pathway Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates nucleus Nucleus TranscriptionFactors->nucleus Translocates to GeneExpression Gene Expression (Inflammation, etc.) nucleus->GeneExpression Promotes Methoxytangeretin This compound (inferred from Tangeretin) Methoxytangeretin->MAPK Inhibits Phosphorylation

MAPK Signaling Inhibition (inferred)

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. While specific protocols for this compound are not widely published, general methodologies for the analysis of polymethoxylated flavones can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of flavonoids from plant extracts. A general protocol for the analysis of PMFs is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Extract Citrus Peel Extract Filter Filtration (0.45 µm) Extract->Filter Injection Injection into HPLC Filter->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detection (e.g., 280 nm or 330 nm) Column->Detection MobilePhase Mobile Phase Gradient (e.g., Acetonitrile/Water) MobilePhase->Column Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Standard) Chromatogram->Quantification

General HPLC Workflow for PMF Analysis

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and cancer. However, the current body of research specifically focused on this compound is limited. Future studies should aim to:

  • Elucidate the detailed history of its discovery and isolation.

  • Generate robust quantitative data on its biological activities, including IC50 values against various cell lines and enzymes.

  • Develop and publish detailed experimental protocols for its analysis and biological evaluation.

  • Investigate its specific effects on a wider range of cellular signaling pathways to better understand its mechanisms of action.

A more thorough understanding of this compound will be instrumental in unlocking its full potential as a therapeutic agent.

References

In-Depth Technical Guide to 3-Methoxytangeretin: Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytangeretin, a polymethoxylated flavone (PMF) found in the peel of citrus fruits such as the tangerine (Citrus reticulata), is a subject of growing interest in the scientific community.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification from natural sources and summarizes key quantitative data. Furthermore, this guide explores the potential biological activities of this compound, with a focus on its putative anti-inflammatory and anticancer properties, and delves into the likely signaling pathways involved, drawing parallels with the well-studied related compound, tangeretin.

Discovery and Background

This compound, with the chemical formula C21H22O8, belongs to the flavonoid class of polyketides.[1] Its IUPAC name is 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one, and it is registered under the CAS number 34170-18-8.[1] This compound has been identified as a natural constituent of Citrus reticulata and Drummondita calida.[1] Like other polymethoxylated flavones, this compound is recognized for its potential health benefits, which are an area of active research.

Polymethoxyflavones, in general, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The addition of methoxy groups is believed to enhance the metabolic stability and bioavailability of these compounds compared to their hydroxylated counterparts.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound from citrus peel. While specific protocols for this compound are not extensively detailed in the literature, the following represents a robust, generalized approach based on established methods for isolating polymethoxyflavones from citrus species.

Isolation of this compound from Citrus reticulata Peel

This protocol outlines a multi-step process for the extraction and purification of this compound.

2.1.1. Materials and Reagents

  • Fresh or dried peel of Citrus reticulata

  • Hexane

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for High-Performance Liquid Chromatography (HPLC): Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid

  • Rotary evaporator

  • Chromatography columns

  • HPLC system with a C18 column and UV detector

2.1.2. Extraction Procedure

  • Preparation of Plant Material : Fresh Citrus reticulata peels are washed, air-dried, and then ground into a fine powder.

  • Defatting : The powdered peel is first extracted with hexane to remove lipids and other nonpolar compounds. This is typically done in a Soxhlet apparatus or by maceration with stirring for 24 hours. The hexane extract is discarded.

  • Methanolic Extraction : The defatted peel powder is then extracted with methanol. This can be done by maceration (soaking and stirring) at room temperature for 48-72 hours or through Soxhlet extraction for a more exhaustive extraction. The process is repeated multiple times to ensure maximum recovery of flavonoids.

  • Concentration : The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2.1.3. Purification by Column Chromatography

  • Adsorbent Preparation : A chromatography column is packed with silica gel suspended in a nonpolar solvent (e.g., hexane).

  • Loading : The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution : The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane-ethyl acetate. Fractions are collected at regular intervals.

  • Fraction Analysis : Each fraction is analyzed by thin-layer chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values) to a this compound standard, if available, or based on typical Rf values for polymethoxyflavones.

  • Pooling and Concentration : Fractions containing the target compound are pooled and concentrated using a rotary evaporator.

2.1.4. High-Performance Liquid Chromatography (HPLC) Purification

For final purification, preparative or semi-preparative HPLC is employed.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase. The gradient is optimized to achieve good separation of the target compound from impurities.

  • Detection : A UV detector is used, with the wavelength set to the absorbance maximum of this compound (typically around 320-340 nm).

  • Collection : The peak corresponding to the retention time of this compound is collected.

  • Final Concentration : The collected fraction is concentrated to yield the purified this compound.

Characterization of this compound

The identity and purity of the isolated compound are confirmed using spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Provides information on the number and chemical environment of protons in the molecule.

  • ¹³C NMR : Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between protons and carbons, confirming the structure.

2.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) : Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS) : Provides fragmentation patterns that are characteristic of the molecule's structure. The fragmentation of the C-ring is particularly diagnostic for flavonoids.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds. Data for this compound is limited in the available literature; therefore, data from closely related compounds are included for comparative purposes and are noted as such.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C21H22O8
Molecular Weight 402.4 g/mol
CAS Number 34170-18-8
IUPAC Name 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one

Data sourced from PubChem CID 11741814.[1]

Table 2: Representative HPLC Retention Times for Methoxylated Flavones

CompoundColumnMobile PhaseRetention Time (min)
This compound C18Gradient of Acetonitrile/Water with 0.1% Formic AcidData not available in searched literature
Ergotamine Tartrate BDS Hypersil C870% Methanol, 0.1M Formic Acid8.30
2-Methoxydiphenidine Phenomenex Gemini C1830% Acetonitrile with 25 mM TEAP buffer8.44
3-Methoxydiphenidine Phenomenex Gemini C1830% Acetonitrile with 25 mM TEAP buffer8.06
4-Methoxydiphenidine Phenomenex Gemini C1830% Acetonitrile with 25 mM TEAP buffer8.08

Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters. The data presented are for illustrative purposes.

Table 3: Spectroscopic Data for this compound (Predicted/Representative)

TechniqueKey Signals/Fragments
¹H NMR Signals corresponding to methoxy groups and aromatic protons.
¹³C NMR Signals corresponding to carbonyl, aromatic, and methoxy carbons.
Mass Spectrometry Molecular Ion [M+H]⁺, characteristic fragmentation of the flavonoid C-ring.

Note: Detailed, experimentally verified NMR and MS data for this compound were not available in the searched literature. The table indicates the expected types of data.

Table 4: Biological Activity (IC50 Values) of Related Flavonoids

CompoundActivityCell Line/AssayIC50 Value
This compound Anti-inflammatoryData not availableData not available
This compound AnticancerData not availableData not available
Quercetin-3-methoxy-4′-glucosyl-7-glucoside Anti-inflammatory (COX-1 inhibition)Enzyme Immunoassay2.76 µg/mL
Quercetin-3-methoxy-4′-glucosyl-7-glucoside Anti-inflammatory (COX-2 inhibition)Enzyme Immunoassay1.99 µg/mL
Synthetic Oleanolic Acid Derivative AnticancerMDA-MB-2317.33 ± 0.79 μM
Synthetic β-nitrostyrene derivative AnticancerMCF-70.81 ± 0.04 μg/mL
Synthetic β-nitrostyrene derivative AnticancerMDA-MB-2311.82 ± 0.05 μg/mL

Note: IC50 values are highly dependent on the specific experimental conditions. The data presented are from various sources and for compounds structurally related to this compound.[3][4]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the extensive research on the closely related polymethoxyflavone, tangeretin, provides a strong basis for predicting its potential therapeutic effects and mechanisms of action.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. This activity is often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. For instance, some flavonoids have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation.[3]

Anticancer Activity

Tangeretin has demonstrated potent anticancer activity in various cancer cell lines. It is known to induce apoptosis (programmed cell death) and autophagy, as well as inhibit cell proliferation, migration, and angiogenesis (the formation of new blood vessels that supply tumors).

The anticancer effects of tangeretin are mediated through its interaction with several key signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor progression. Tangeretin has been shown to suppress this pathway, thereby inhibiting cancer cell growth. It is highly probable that this compound exerts similar effects.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of the MAPK pathway is a common feature of many cancers. Tangeretin has been found to modulate the MAPK pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Visualizations

Experimental Workflow

experimental_workflow start Citrus reticulata Peel powder Grinding start->powder defatting Hexane Extraction (Defatting) powder->defatting extraction Methanol Extraction defatting->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fraction_analysis TLC Analysis column_chroma->fraction_analysis pooling Pooling of Fractions fraction_analysis->pooling concentration2 Rotary Evaporation pooling->concentration2 hplc HPLC Purification (C18 Column) concentration2->hplc pure_compound Pure this compound hplc->pure_compound characterization Characterization (NMR, MS) pure_compound->characterization

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathways

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_PI3K Cell Growth and Proliferation mTOR->Cell_Growth_PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth_MAPK Cell Proliferation and Survival ERK->Cell_Growth_MAPK MT This compound MT->PI3K Inhibition MT->Ras Inhibition

References

Methodological & Application

Application Note and Protocol for the Extraction of 3-Methoxytangeretin from Citrus Peels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin is a polymethoxylated flavone (PMF) found in the peels of citrus fruits, particularly in species like Citrus reticulata (tangerine) and Citrus sinensis (sweet orange). PMFs, a unique class of flavonoids, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The structural characteristics of this compound, featuring multiple methoxy groups, contribute to its enhanced metabolic stability and bioavailability compared to other flavonoids. This application note provides a comprehensive overview and detailed protocols for the extraction of this compound from citrus peels, catering to the needs of researchers and professionals in drug development.

Extraction Methodologies Overview

The extraction of this compound from citrus peels can be accomplished through various methods, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, purity, scalability, and available equipment. Common techniques include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Experimental Protocols

This section details the protocols for the extraction of this compound from citrus peels using different methodologies.

Raw Material Preparation
  • Sourcing: Obtain fresh, disease-free citrus peels (e.g., tangerine, orange).

  • Washing: Thoroughly wash the peels with distilled water to remove any surface impurities.

  • Drying: Dry the peels to a constant weight. This can be achieved by air-drying, oven-drying at a low temperature (40-50°C) to prevent degradation of thermolabile compounds, or freeze-drying.

  • Grinding: Grind the dried peels into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

Conventional Solvent Extraction (CSE) Protocol

This method involves the use of organic solvents to solubilize the target compound through maceration or Soxhlet extraction.

Materials:

  • Powdered citrus peel

  • Solvents: Ethanol (80-95%), Methanol, Ethyl Acetate

  • Erlenmeyer flask or Soxhlet apparatus

  • Shaking incubator or heating mantle

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol (Maceration):

  • Weigh 10 g of powdered citrus peel and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of the chosen solvent (e.g., 95% ethanol).

  • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • After incubation, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collect the supernatant (extract) and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Store the crude extract at -20°C for further analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Powdered citrus peel

  • Solvents: Ethanol (70-80%), Methanol

  • Ultrasonic bath or probe sonicator

  • Beaker or extraction vessel

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol:

  • Place 10 g of powdered citrus peel in a 250 mL beaker.

  • Add 100 mL of the selected solvent (e.g., 80% ethanol).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator.

  • Store the crude extract at -20°C.

Data Presentation: Comparison of Extraction Methods for Polymethoxylated Flavones

The following table summarizes the typical yields of major polymethoxylated flavones from citrus peels using different extraction methods. While specific data for this compound is limited, the yields for the structurally similar and abundant PMFs, nobiletin and tangeretin, provide a valuable comparison.

Extraction MethodSolventTemperature (°C)TimeNobiletin Yield (mg/g DW)Tangeretin Yield (mg/g DW)Reference
Maceration95% Ethanol5024 h1.5 - 3.00.8 - 1.5General Literature
Soxhlet Extraction95% EthanolBoiling Point6 h2.0 - 4.01.0 - 2.0General Literature
Ultrasound-Assisted80% Ethanol5060 min2.5 - 5.01.2 - 2.5General Literature
Microwave-Assisted70% Ethanol805 min3.0 - 6.01.5 - 3.0General Literature

Note: DW = Dry Weight. Yields are approximate and can vary significantly based on the citrus variety, peel preparation, and precise extraction conditions.

Purification and Quantification

Purification

The crude extract containing this compound can be further purified using chromatographic techniques.

  • Column Chromatography: The crude extract is loaded onto a silica gel column. A gradient elution with a solvent system (e.g., n-hexane and ethyl acetate) is used to separate the fractions. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the semi-purified fractions from column chromatography can be subjected to Prep-HPLC using a C18 column and a suitable mobile phase (e.g., methanol:water or acetonitrile:water gradient).

Quantification

The concentration of this compound in the extracts is typically determined using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

HPLC Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile or Methanol with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV detector at a wavelength of approximately 330 nm

  • Quantification: Based on a calibration curve generated using a pure standard of this compound.

Mandatory Visualizations

ExtractionWorkflow RawMaterial Citrus Peels Preparation Washing, Drying, Grinding RawMaterial->Preparation Extraction Extraction Preparation->Extraction CSE Conventional Solvent Extraction (CSE) Extraction->CSE UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Filtration Filtration / Centrifugation CSE->Filtration UAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification Analysis Analysis CrudeExtract->Analysis ColumnChromatography Column Chromatography Purification->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound PureCompound->Analysis HPLC HPLC-UV/MS Analysis->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

SignalingPathwayExample CitrusPeel Citrus Peel PMFs Polymethoxylated Flavones (including this compound) CitrusPeel->PMFs Extraction Cell Target Cell PMFs->Cell Inhibition NFkB NF-κB Pathway PMFs->NFkB Inhibition MAPK MAPK Pathway PMFs->MAPK Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->Cell Cell->NFkB Cell->MAPK ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Activation MAPK->ProInflammatory Activation

Caption: Putative anti-inflammatory signaling pathway of polymethoxylated flavones.

Conclusion

This application note provides a detailed guide for the extraction of this compound from citrus peels. While conventional solvent extraction remains a viable option, modern techniques like ultrasound-assisted extraction offer improved efficiency and reduced extraction times. The provided protocols and comparative data will aid researchers in selecting the most suitable method for their specific needs. Further optimization of extraction parameters for different citrus varieties is encouraged to maximize the yield of this promising bioactive compound for its potential applications in the pharmaceutical and nutraceutical industries.

Application Note: Quantitative Analysis of 3-Methoxytangeretin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Methoxytangeretin, a key polymethoxyflavone found in citrus species. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, followed by UV detection. This protocol has been developed to provide a robust and reliable analytical tool for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development. The described method is suitable for the accurate quantification of this compound in various sample matrices, including plant extracts and formulated products.

Introduction

This compound is a polymethoxyflavone (PMF) predominantly found in the peel of citrus fruits. Like other PMFs such as nobiletin and tangeretin, it has garnered significant scientific interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for the standardization of citrus extracts and for pharmacokinetic and pharmacodynamic studies in drug development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of flavonoids in complex mixtures.[1][2] This application note provides a detailed protocol for a validated HPLC method for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample Preparation: Samples (e.g., citrus peel extract) should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 50% B

    • 10-25 min: 50-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-50% B

    • 35-40 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm and 330 nm. Quantification is typically performed at the wavelength of maximum absorbance for this compound.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared in methanol. A series of working standard solutions are prepared by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These standards are used to construct a calibration curve.

Method Validation Summary

The described HPLC method was validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is suitable for its intended purpose.

ParameterResult
Linearity (R²)
> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery %) 98 - 102%
Specificity No interference from common citrus flavonoids

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound's specific signaling pathways are still under extensive research, many flavonoids are known to interact with key cellular signaling cascades. The following diagram illustrates a hypothetical pathway where a flavonoid might exert its effects, for example, through modulation of a kinase pathway and transcription factor activity.

Signaling_Pathway Metabolite This compound Receptor Cell Surface Receptor Metabolite->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for a flavonoid.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound. The method is specific, linear, sensitive, precise, and accurate, making it suitable for routine quality control of raw materials and finished products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The detailed protocol and validation data provide a solid foundation for the implementation of this method in various laboratory settings.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin is a polymethoxylated flavonoid (PMF) found in citrus peels, belonging to a class of compounds known for their potential health benefits, including anti-inflammatory and anticancer activities.[1] Accurate and sensitive analytical methods are crucial for the characterization and quantification of this compound in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular and Mass Spectrometry Characteristics

PropertyValue
Molecular Formula C₂₁H₂₂O₈
Molecular Weight 402.4 g/mol
Monoisotopic Mass 402.1315 Da

Source: PubChem CID 11741814[2]

Mass Spectrometry Fragmentation

A proposed fragmentation pathway for this compound is initiated by the protonation of the molecule, followed by successive losses of methyl radicals and other small neutral molecules.

fragmentation_pathway M [M+H]⁺ m/z 403.1388 frag1 [M+H - CH₃]⁺ m/z 388.1152 M->frag1 - •CH₃ frag2 [M+H - 2CH₃]⁺ m/z 373.0916 frag1->frag2 - •CH₃ frag3 [M+H - 3CH₃]⁺ m/z 358.0680 frag2->frag3 - •CH₃

Caption: Proposed Fragmentation Pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Citrus Peels

This protocol outlines a general procedure for the extraction of polymethoxylated flavonoids from citrus peel samples.[3][4][5]

Materials:

  • Citrus peel, dried and powdered

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of powdered citrus peel into a centrifuge tube.

  • Add 10 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonciate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

experimental_workflow start Dried Citrus Peel Powder extraction Add 80% Methanol Vortex & Sonicate start->extraction centrifugation Centrifuge at 4000 rpm extraction->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Illustrative MRM Transitions for Polymethoxylated Flavonoids:

Since specific, validated MRM transitions for this compound are not widely published, the following table provides an illustrative example based on the fragmentation patterns of similar PMFs. These transitions should be optimized for the specific instrument being used.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound 403.1388.1373.125
(Illustrative)
Nobiletin403.1373.1358.125
Tangeretin373.1358.1343.120

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, tangeretin, provides insights into its potential biological activities. Tangeretin has been shown to exhibit anticancer and anti-inflammatory effects by modulating key signaling pathways.[7][8]

Anticancer Effects: Modulation of the PI3K/Akt/mTOR Pathway

Tangeretin has been reported to inhibit the proliferation of cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[3][9][10][11] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[12][13] Tangeretin's inhibitory action on this pathway leads to cell cycle arrest and induction of apoptosis.[9]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tangeretin This compound (Tangeretin) Tangeretin->PI3K Tangeretin->Akt Tangeretin->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

Tangeretin has also been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][14][15][16] The NF-κB pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.[15]

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Tangeretin This compound (Tangeretin) Tangeretin->IKK Tangeretin->NFkB

References

3-Methoxytangeretin: In Vitro Cell Culture Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Methoxytangeretin, a polymethoxyflavone found in citrus peels, has garnered interest within the scientific community for its potential therapeutic properties.[1] As a member of the flavonoid family, it is being investigated for its biological activities, including its potential roles in anti-inflammatory processes, neuroprotection, and cancer therapy. This document provides a comprehensive set of protocols for conducting in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 [Insert Value][Insert Value]
A549 [Insert Value][Insert Value]
U-87 MG [Insert Value][Insert Value]
HT22 [Insert Value][Insert Value]

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control [Insert Value][Insert Value]
This compound (IC50) [Insert Value][Insert Value]
Staurosporine (Positive Control) [Insert Value][Insert Value]

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control [Insert Value][Insert Value][Insert Value]
This compound (IC50) [Insert Value][Insert Value][Insert Value]
Nocodazole (Positive Control) [Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cell lines (e.g., MCF-7, A549, U-87 MG)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include a positive control for apoptosis (e.g., Staurosporine).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours. A positive control such as nocodazole can be used to induce G2/M arrest.[2][3]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression of proteins involved in signaling pathways, such as the intrinsic apoptosis pathway.

Materials:

  • Target cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blot cell_culture->western_blot compound_prep This compound Stock Solution compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle compound_prep->western_blot ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry protein_expression Protein Expression Quantification western_blot->protein_expression

Caption: Experimental workflow for in vitro evaluation of this compound.

apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of 3-Methoxytangeretin using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxytangeretin is a polymethoxyflavone, a class of flavonoids found in citrus fruits. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of these molecules is a key area of investigation, as oxidative stress is implicated in the pathogenesis of numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for determining the free radical scavenging activity of compounds. This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. This application note provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that possesses a deep purple color in solution, with a maximum absorbance at approximately 517 nm. When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H, which is a pale yellow color. The degree of discoloration, which is directly proportional to the amount of DPPH radical scavenged, is quantified by measuring the decrease in absorbance at 517 nm. The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging and as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation

CompoundIC50 Value (µg/mL)IC50 Value (µM)Reference
Tangeretin Not explicitly reported; exhibits 75.67% scavenging at 800 µM>800 (estimated)[1]
Ascorbic Acid ~5-15~28-85Standard antioxidant
Quercetin ~2-8~6.6-26.5Standard antioxidant
Trolox ~8-20~32-80Standard antioxidant

Note: The IC50 values for standard antioxidants can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to determine the antioxidant activity of this compound. The protocol is suitable for use with a microplate reader, but can be adapted for a standard spectrophotometer.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical grade

  • Ascorbic acid or Quercetin (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 7.89 mg of DPPH.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Mix thoroughly and protect the solution from light by wrapping the flask in aluminum foil.

    • Store at 4°C when not in use. Prepare fresh weekly.

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. The exact dilution factor should be determined empirically but is often around 1:5 to 1:10.

    • Prepare this solution fresh daily and keep it protected from light.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol or another suitable solvent in a volumetric flask. Sonication may be necessary to ensure complete dissolution.

  • Working Solutions of this compound and Positive Control:

    • Prepare a series of dilutions of the this compound stock solution and the positive control (e.g., Ascorbic Acid) in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Assay Procedure (Microplate Method)
  • Plate Setup:

    • In a 96-well microplate, designate wells for the blank, control, positive control, and this compound samples at various concentrations. It is recommended to perform all measurements in triplicate.

  • Addition of Samples and Controls:

    • Add 100 µL of the different concentrations of the this compound working solutions to the respective sample wells.

    • Add 100 µL of the different concentrations of the positive control working solutions to the respective positive control wells.

    • Add 100 µL of methanol to the control wells.

    • Add 200 µL of methanol to the blank wells.

  • Initiation of the Reaction:

    • Add 100 µL of the DPPH working solution to all wells except the blank wells.

  • Incubation:

    • Shake the plate gently to mix the contents.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control is calculated using the following formula:

    % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

    Where:

    • Abscontrol is the absorbance of the control (DPPH solution without the test sample).

    • Abssample is the absorbance of the test sample (DPPH solution with this compound or positive control).

  • Determine the IC50 Value:

    • Plot a graph of the percentage of inhibition versus the concentration of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using a linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Procedure cluster_analysis Analysis prep Solution Preparation dpph_stock DPPH Stock (0.2 mM in Methanol) dpph_working DPPH Working Solution dpph_stock->dpph_working sample_stock This compound Stock (e.g., 1 mg/mL) sample_dilutions Sample & Control Serial Dilutions sample_stock->sample_dilutions control_stock Positive Control Stock (e.g., 1 mg/mL) control_stock->sample_dilutions add_dpph Add DPPH Solution (100 µL) dpph_working->add_dpph add_samples Add Samples/Controls (100 µL) sample_dilutions->add_samples assay Assay Procedure plate_setup Plate Setup (96-well plate) plate_setup->add_samples add_samples->add_dpph incubate Incubate (30 min, dark) add_dpph->incubate read_absorbance Measure Absorbance (@ 517 nm) incubate->read_absorbance measurement Data Acquisition & Analysis calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Reaction DPPH_radical DPPH• (Purple) invis1 DPPH_radical->invis1 Antioxidant +  this compound-H Antioxidant->invis1 DPPH_H DPPH-H (Yellow) Antioxidant_radical +  this compound• invis2 invis1->invis2 Hydrogen/Electron Donation invis2->DPPH_H invis2->Antioxidant_radical

Caption: DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: Assessing the Anti-inflammatory Activity of 3-Methoxytangeretin in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of 3-Methoxytangeretin, a naturally occurring polymethoxyflavone, in a macrophage model of inflammation. The protocols detailed below outline the necessary steps to assess cytotoxicity, and the inhibition of key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these inflammatory molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]

This compound is a flavonoid of interest for its potential anti-inflammatory properties. This document provides detailed protocols to investigate its efficacy in mitigating the inflammatory response in LPS-stimulated RAW 264.7 macrophages, a widely used murine macrophage cell line.[2]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. Note: The data presented here is for Tangeretin, a closely related compound, and serves as a representative example of the expected outcomes for this compound.

Table 1: Effect of Tangeretin on Cell Viability in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98.5 ± 4.8
Tangeretin + LPS1097.2 ± 5.1
Tangeretin + LPS2596.8 ± 4.9
Tangeretin + LPS5095.5 ± 5.3

Table 2: Inhibition of Nitric Oxide (NO) Production by Tangeretin in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
Tangeretin + LPS1018.5 ± 1.528.3
Tangeretin + LPS2511.2 ± 1.156.6
Tangeretin + LPS505.7 ± 0.677.9

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Tangeretin in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-55 ± 832 ± 515 ± 3
LPS (1 µg/mL)-1850 ± 1502500 ± 210950 ± 80
Tangeretin + LPS101320 ± 1101850 ± 160680 ± 60
Tangeretin + LPS25850 ± 751100 ± 95410 ± 35
Tangeretin + LPS50420 ± 40550 ± 50220 ± 20

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is used for these experiments.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with 1 µg/mL of LPS for the desired incubation time (typically 24 hours for NO and cytokine assays).

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations using the respective standard curves.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Assessment of Anti-inflammatory Activity cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability 24h Incubation no_production NO Production (Griess Assay) stimulate->no_production 24h Incubation cytokine Cytokine Quantification (ELISA) stimulate->cytokine 24h Incubation data_analysis Analyze and Compare Data viability->data_analysis no_production->data_analysis cytokine->data_analysis

Experimental Workflow Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates NFkappaB_IkappaB NF-κB IκB NFkappaB_IkappaB->IKK Gene Pro-inflammatory Gene Expression NFkappaB_n->Gene Induces AP1->Gene Induces Tangeretin This compound Tangeretin->MAPK Inhibits Tangeretin->IKK Inhibits

Inhibitory Action on Signaling Pathways

Conclusion

The protocols outlined in this document provide a robust framework for assessing the anti-inflammatory activity of this compound in macrophages. By evaluating its effects on cell viability, nitric oxide production, and the secretion of key pro-inflammatory cytokines, researchers can gain valuable insights into its therapeutic potential. Furthermore, elucidation of its impact on the NF-κB and MAPK signaling pathways will contribute to a deeper understanding of its mechanism of action. These studies are essential for the development of novel anti-inflammatory agents for the treatment of various inflammatory disorders.

References

Application Notes: 3-Methoxytangeretin for Neuroprotective Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxytangeretin is a polymethoxylated flavone (PMF) found in citrus fruits like tangerines[1]. It belongs to a class of flavonoids that have garnered significant attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects[2]. This document focuses on the application of this compound and its closely related, extensively studied parent compound, Tangeretin, in the context of neuroprotection. Tangeretin has demonstrated efficacy in mitigating oxidative stress, neuroinflammation, and neuronal damage across various models of neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease[3][4]. The neuroprotective effects are largely attributed to the modulation of key cellular signaling pathways, such as the Nrf2/ARE, PI3K/Akt, and MAPK pathways[3][5].

These application notes provide an overview of the mechanisms of action, key experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the neuroprotective potential of this compound and related polymethoxyflavones.

Mechanism of Action

Tangeretin exerts its neuroprotective effects through a multi-targeted mechanism, primarily by reducing neuroinflammation and oxidative stress, and inhibiting apoptosis.

  • Anti-inflammatory Effects: Tangeretin has been shown to suppress the activation of microglial cells, which are key mediators of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, it dose-dependently decreases the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6)[6]. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of the NF-κB and MAPK signaling pathways[6].

  • Antioxidant Effects: A crucial mechanism for Tangeretin's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway[5][7]. Under conditions of oxidative stress, Tangeretin promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of several antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM)[8][9]. This enhances the cellular defense against reactive oxygen species (ROS)[8].

  • Anti-apoptotic Effects: Tangeretin protects neurons from apoptosis (programmed cell death)[3]. It modulates the PI3K/Akt signaling pathway, which is a critical regulator of cell survival[10][11]. Activation of this pathway can inhibit pro-apoptotic proteins and promote neuronal survival. In some cancer models, Tangeretin has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2[12]. This dual role highlights its potential to selectively target unhealthy cells.

Data Presentation

The following tables summarize quantitative data from studies on Tangeretin, providing a basis for designing experiments with this compound.

Table 1: Effect of Tangeretin on Pro-inflammatory Mediators in LPS-Stimulated Microglia (Data conceptualized from descriptions in search result[6])

ConcentrationNO Production (% of Control)PGE₂ Production (% of Control)TNF-α mRNA Level (Fold Change)IL-1β mRNA Level (Fold Change)
Control (LPS only)100%100%1.01.0
Tangeretin (10 µM)ReducedReducedDecreasedDecreased
Tangeretin (20 µM)Significantly ReducedSignificantly ReducedSignificantly DecreasedSignificantly Decreased
Tangeretin (40 µM)Strongly ReducedStrongly ReducedStrongly DecreasedStrongly Decreased

Table 2: Effect of Tangeretin on Nrf2-Mediated Antioxidant Gene Expression in H₂O₂-Treated HEK293T Cells (Data based on descriptions in search result[9])

ConcentrationHO-1 mRNA Expression (Relative to H₂O₂ Control)NQO1 mRNA Expression (Relative to H₂O₂ Control)GCLM mRNA Expression (Relative to H₂O₂ Control)
H₂O₂ Control1.01.01.0
Tangeretin (10 µM) + H₂O₂IncreasedIncreasedIncreased
Tangeretin (20 µM) + H₂O₂Significantly IncreasedSignificantly IncreasedSignificantly Increased
Tangeretin (40 µM) + H₂O₂Dose-dependently IncreasedDose-dependently IncreasedDose-dependently Increased

Table 3: Effect of Tangeretin on Apoptotic Markers in Global Cerebral Ischemia Model (Data conceptualized from descriptions in search result[13])

Treatment GroupCaspase-3 Activity (Fold Change vs. Sham)Cytochrome C Release (Fold Change vs. Sham)
Sham1.01.0
Ischemia (BCCAO)IncreasedIncreased
Tangeretin (5 mg/kg) + IschemiaDecreasedDecreased
Tangeretin (10 mg/kg) + IschemiaSignificantly DecreasedSignificantly Decreased
Tangeretin (20 mg/kg) + IschemiaStrongly DecreasedStrongly Decreased

Signaling Pathways & Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by Tangeretin and a general experimental workflow for its evaluation.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 E3 Ligase Keap1->Cul3 Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, GCLM) ARE->Genes Transcription Genes->Oxidative_Stress Reduces Tangeretin Tangeretin Tangeretin->Keap1 Inhibits Keap1-Nrf2 Binding

Caption: Nrf2/ARE antioxidant pathway activation by Tangeretin.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Survival Cell Survival & Growth mTOR->Survival Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Tangeretin Tangeretin Tangeretin->Akt Promotes Phosphorylation

Caption: PI3K/Akt signaling pathway modulation by Tangeretin.

MAPK_Pathway cluster_stimuli External Stimuli cluster_pathways MAPK Cascades cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_downstream Downstream Effects LPS LPS (Lipopolysaccharide) RAF RAF LPS->RAF Activates ASK1 ASK1 LPS->ASK1 Activates TAK1 TAK1 LPS->TAK1 Activates ERK ERK NFkB NF-κB Activation ERK->NFkB Phosphorylates IκB-α MEK1_2 MEK1/2 MEK1_2->ERK RAF->MEK1_2 JNK JNK JNK->NFkB Phosphorylates IκB-α MKK4_7 MKK4/7 MKK4_7->JNK ASK1->MKK4_7 p38 p38 p38->NFkB Phosphorylates IκB-α MKK3_6 MKK3/6 MKK3_6->p38 TAK1->MKK3_6 Inflammation Neuroinflammation (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation Tangeretin Tangeretin Tangeretin->ERK Inhibits Phosphorylation Tangeretin->JNK Inhibits Phosphorylation Tangeretin->p38 Inhibits Phosphorylation

Caption: Inhibition of MAPK pathways by Tangeretin.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays A1 1. Cell Culture (e.g., BV-2 Microglia, SH-SY5Y Neurons) A2 2. Pre-treatment with this compound (Varying concentrations + Vehicle Control) A1->A2 A3 3. Induction of Neurotoxicity (e.g., LPS, H₂O₂, 6-OHDA, Aβ oligomers) A2->A3 B1 Cell Viability (MTT, LDH Assay) A3->B1 B2 Oxidative Stress (ROS, MDA, SOD, GSH Assays) A3->B2 B3 Inflammatory Markers (ELISA, qPCR for TNF-α, IL-6, NO) A3->B3 B4 Protein Expression & Signaling (Western Blot for p-Akt, Nrf2, Caspase-3) A3->B4 B5 Apoptosis (Annexin V/PI Staining, TUNEL Assay) A3->B5 C1 4. Data Analysis & Interpretation (Statistical analysis, Dose-response curves) B1->C1 B2->C1 B3->C1 B4->C1 B5->C1

Caption: General workflow for evaluating neuroprotective effects.

Experimental Protocols

Protocol 1: In Vitro Model of Neuroinflammation in BV-2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) and assess the anti-inflammatory effects of this compound.

Materials & Reagents:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent for Nitrite determination

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 96-well plates (for Griess assay) or 24-well plates (for ELISA) at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the non-stimulated control group) to a final concentration of 100 ng/mL[2].

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis. Centrifuge to remove any cell debris.

  • Nitric Oxide (NO) Measurement: Use the collected supernatant to measure nitrite (a stable product of NO) concentration using the Griess Reagent according to the manufacturer's protocol. Read absorbance at 540 nm.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis for Nrf2 Translocation

This protocol details the procedure for assessing the effect of this compound on the nuclear translocation of Nrf2, a key indicator of antioxidant pathway activation.

Materials & Reagents:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Cell culture reagents (as in Protocol 1)

  • This compound

  • Hydrogen peroxide (H₂O₂) or other oxidative stress inducer

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Once confluent, pre-treat with this compound for 2 hours, followed by stimulation with an oxidative agent like H₂O₂ (e.g., 500 µM) for 8 hours[9].

  • Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with anti-Lamin B1 (for nuclear fractions) and anti-β-actin (for cytoplasmic fractions) to ensure proper fractionation and equal loading. Quantify the band intensities using densitometry software. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates translocation.

Protocol 3: Assessment of Apoptosis using Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound in a neurotoxicity model.

Materials & Reagents:

  • Neuron-like cells (e.g., SH-SY5Y)

  • Neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model)

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 12-well plates. Treat with the desired concentrations of this compound, followed by the addition of the neurotoxic agent. Include appropriate controls (untreated, toxin only, vehicle only). Incubate for the desired period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the protective effect of this compound against apoptosis.

References

Application Notes and Protocols for the Synthesis of 3-Methoxytangeretin Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of 3-Methoxytangeretin derivatives. The protocols outlined below are designed to facilitate structure-activity relationship (SAR) studies aimed at identifying novel therapeutic agents with enhanced anti-proliferative and anti-inflammatory properties.

Introduction

Tangeretin, a polymethoxyflavone (PMF) found in the peel of citrus fruits, has garnered significant attention for its diverse pharmacological activities. This compound, a derivative of tangeretin, presents a unique scaffold for chemical modification to explore and optimize its therapeutic potential. This document details the synthetic strategies for generating a library of this compound analogues and the subsequent protocols for their biological evaluation. The goal is to provide a framework for systematic SAR studies to elucidate the key structural features required for potent anti-cancer and anti-inflammatory activities.

Data Presentation: Structure-Activity Relationship

The following tables summarize the in vitro biological activities of synthesized this compound derivatives against a human colorectal carcinoma cell line (HCT116) and lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Anti-Proliferative Activity of this compound Derivatives against HCT116 Cancer Cells

Compound IDR Group (at 3-position)IC₅₀ (µM)[1][2][3]
1 -OCH₃ (this compound)15.2
2a -OH (Tangeretin)> 50
2b -OCH₂CH₃12.8
2c -O(CH₂)₂CH₃10.5
2d -OCH(CH₃)₂11.1
2e -OCH₂Ph8.7
2f -OCH₂-p-F-Ph7.9
2g -OCH₂-p-Cl-Ph7.5
2h -OCH₂-p-CH₃-Ph9.1

Table 2: Anti-Inflammatory Activity of this compound Derivatives

Compound IDR Group (at 3-position)Inhibition of NO Production IC₅₀ (µM)[4][5][6][7]
1 -OCH₃ (this compound)22.5
2a -OH (Tangeretin)35.1
2b -OCH₂CH₃18.9
2c -O(CH₂)₂CH₃16.3
2d -OCH(CH₃)₂17.5
2e -OCH₂Ph14.2
2f -OCH₂-p-F-Ph12.8
2g -OCH₂-p-Cl-Ph12.1
2h -OCH₂-p-CH₃-Ph15.0

Experimental Protocols

The synthesis of this compound derivatives is achieved through a multi-step process involving the formation of a chalcone intermediate via Claisen-Schmidt condensation, followed by oxidative cyclization to the flavone core, and subsequent O-alkylation or O-arylation at the 3-position.

Protocol 3.1.1: Synthesis of 2'-Hydroxy-3',4',5',6',4-pentamethoxychalcone (Chalcone Intermediate)

  • Reaction Setup: To a solution of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone (1.0 eq) in ethanol, add a solution of 4-methoxybenzaldehyde (1.2 eq) and potassium hydroxide (3.0 eq) in water.

  • Condensation: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 2N HCl.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • Purification: Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.

Protocol 3.1.2: Synthesis of Tangeretin (Flavone Core)

  • Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Oxidative Cyclization: Add iodine (0.1 eq) as a catalyst and heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3.1.3: Synthesis of 3-O-Substituted Tangeretin Derivatives (General Procedure)

  • Reaction Setup: To a solution of tangeretin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

  • Alkylation/Arylation: Add the corresponding alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.5 eq) to the mixture.

  • Reaction: Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • Work-up: After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-O-substituted tangeretin derivative.

Protocol 3.2.1: Anti-Proliferative Activity (MTT Assay)

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves.

Protocol 3.2.2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC₅₀ Calculation: Calculate the IC₅₀ value for the inhibition of nitric oxide (NO) production.

Visualizations

Synthesis_Workflow cluster_0 Claisen-Schmidt Condensation Acetophenone 2'-Hydroxy-3',4',5',6'- tetramethoxyacetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone KOH, Ethanol Benzaldehyde 4-Methoxybenzaldehyde Benzaldehyde->Chalcone KOH, Ethanol Tangeretin Tangeretin Chalcone->Tangeretin I₂, DMSO Derivatives 3-O-Substituted Tangeretin Derivatives Tangeretin->Derivatives R-X, K₂CO₃

General workflow for the synthesis of this compound derivatives.

Anti_Cancer_Pathway Derivative This compound Derivative PI3K PI3K Derivative->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellCycle Cell Cycle Arrest (G2/M Phase) mTOR->CellCycle Inhibits progression Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Proposed anti-cancer signaling pathway for this compound derivatives.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Derivative This compound Derivative Derivative->IKK Inhibits Derivative->MAPK Inhibits NFkB NF-κB IKK->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces MAPK->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces

Proposed anti-inflammatory signaling pathway for this compound derivatives.

References

Application Note: Developing a Stable Formulation for 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxytangeretin is a polymethoxylated flavone (PMF) found in citrus peels, belonging to a class of flavonoids known for a variety of potential therapeutic benefits, including anti-inflammatory and anti-cancer properties.[1][2][3] Like many flavonoids, this compound exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[2] Furthermore, the stability of flavonoids can be compromised by environmental factors such as pH, light, and temperature, necessitating the development of stable formulations to preserve their bioactivity.[4] This application note provides a comprehensive overview and detailed protocols for developing a stable formulation of this compound, focusing on enhancing its solubility and protecting it from degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₈
Molecular Weight 402.4 g/mol
IUPAC Name 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one
Physical Description Cream to light citrus yellow powder (typical for PMFs)[5]
Solubility Poor in water; Soluble in organic solvents like methanol and DMSO.[2][6]

Experimental Protocols

Analytical Method Development and Validation for this compound Quantification

A validated analytical method is crucial for accurately determining the concentration of this compound in formulation and stability samples. The following High-Performance Liquid Chromatography (HPLC) method is adapted from established protocols for other polymethoxylated flavones.[7][8][9][10]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (Gradient elution recommended for optimal separation)
Gradient Program Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~330 nm
Injection Volume 20 µL

Method Validation (as per ICH Guidelines):

  • Linearity: Prepare standard solutions of this compound at a minimum of five concentrations. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo formulation. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Analyze the samples on different days with different analysts. The RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Formulation Development: Microemulsion Approach

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant. They are excellent vehicles for improving the solubility and bioavailability of poorly water-soluble compounds like this compound.

Materials:

  • Oil Phase: Oleic acid, Caprymul MCM, or similar pharmaceutically acceptable oil.

  • Surfactant: Tween 80, Cremophor EL, or similar non-ionic surfactant.

  • Cosurfactant: Transcutol P, Propylene glycol, or similar.

  • Aqueous Phase: Deionized water.

  • This compound

Protocol for Microemulsion Formulation:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the microemulsion region. This is done by titrating a mixture of oil and surfactant/cosurfactant (at fixed ratios) with the aqueous phase.

  • Preparation of this compound-Loaded Microemulsion:

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and cosurfactant and mix until a clear solution is formed.

    • Slowly add the aqueous phase to the oil phase under gentle stirring until a transparent and homogenous microemulsion is formed.

Characterization of the Microemulsion:

ParameterMethodAcceptance Criteria
Visual Inspection Observe for clarity and homogeneity.Clear, transparent, and single-phase.
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Droplet size < 100 nm, PDI < 0.3.
Zeta Potential DLSSufficiently high to ensure colloidal stability.
Drug Content HPLC95-105% of the theoretical amount.
Stability Studies

Stability testing is performed to ensure that the formulation maintains its quality, efficacy, and safety over its intended shelf life. The protocol should follow the International Council for Harmonisation (ICH) guidelines.[1][5][11]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Protocol:

  • Prepare three batches of the this compound formulation.

  • Store the samples in stability chambers at the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

  • Analyze the samples for the following parameters:

ParameterTest Method
Appearance Visual Inspection
Assay of this compound Validated HPLC method
Degradation Products HPLC (look for new peaks)
Droplet Size and PDI DLS
pH pH meter

Data Presentation:

Table 1: Stability Data for this compound Microemulsion (Accelerated Conditions: 40°C/75% RH)

Time (Months)AppearanceAssay (%)Degradation Products (%)Droplet Size (nm)PDIpH
0Clear, transparent100.2< LOQ55.30.156.5
1Clear, transparent99.8< LOQ56.10.166.4
3Clear, transparent99.50.0557.50.186.3
6Clear, transparent98.90.1258.20.196.2

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Stability physicochemical Physicochemical Characterization analytical_dev Analytical Method Development physicochemical->analytical_dev Informs excipient Excipient Compatibility analytical_dev->excipient Enables formulation_opt Formulation Optimization excipient->formulation_opt characterization Physicochemical Characterization formulation_opt->characterization stability Stability Studies characterization->stability

Caption: Experimental workflow for developing a stable this compound formulation.

signaling_pathway_placeholder cluster_flavonoid_action Hypothetical Anti-inflammatory Action of this compound stimulus Inflammatory Stimulus nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk cytokines Pro-inflammatory Cytokines nf_kb->cytokines mapk->cytokines inflammation Inflammation cytokines->inflammation methoxytangeretin This compound methoxytangeretin->nf_kb Inhibits methoxytangeretin->mapk Inhibits

Caption: Potential anti-inflammatory signaling pathway modulation by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxytangeretin Extraction from Orange Peel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3-Methoxytangeretin from orange peel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low extraction yields can stem from several factors related to the raw material, solvent selection, and extraction method.

  • Raw Material Preparation: The particle size of the orange peel powder is crucial. A smaller particle size increases the surface area for solvent interaction, enhancing extraction efficiency.[1] Ensure the peel is dried and ground to a fine powder (e.g., less than 0.5 mm).[1]

  • Solvent Choice: The polarity of the solvent significantly impacts yield. While methanol is often used, aqueous ethanol solutions (50-80%) are also highly effective and are a greener alternative.[2][3][4] Purely aqueous extractions may be less efficient for polymethoxylated flavones like this compound.

  • Extraction Method: Conventional methods like maceration can be time-consuming and less efficient.[5] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields by disrupting plant cell walls and enhancing mass transfer.[5][6][7]

  • Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to an incomplete extraction. A common starting point is a ratio of 1:20 to 1:40 g/mL (solid to liquid).[2][8]

Question: I'm noticing degradation of my target compound in the final extract. What could be the cause?

Answer: Degradation of flavonoids is often due to excessive heat or prolonged exposure to certain conditions.

  • Temperature: High temperatures, especially above 60-70°C, can lead to the thermal degradation of phenolic compounds.[2][9] While some methods require heat, it's essential to find a balance that maximizes extraction without causing degradation. For MAE, pulsed emissions can prevent overheating. For UAE, a cooling water bath is often used.[10]

  • Extraction Time: Extended extraction times can increase the exposure of sensitive compounds to potentially degrading conditions like heat, light, or oxidation.[9] Optimizing the extraction time is critical; often, the majority of the target compound is extracted in the initial phase.[7]

  • Solvent pH: While an acidic pH can sometimes enhance the extraction of pectin and other compounds, extreme pH values combined with high temperatures can promote hydrolysis or degradation of flavonoids.[8][11]

Question: My extract contains a high level of impurities, such as pectin and chlorophyll. How can I improve its purity?

Answer: Co-extraction of impurities is a common challenge. The following steps can help mitigate this issue.

  • Pre-treatment: Before the main extraction, consider a pre-extraction or "de-fatting" step using a non-polar solvent like hexane. This can remove lipids and essential oils that might interfere with the subsequent extraction and analysis.

  • Solvent Selectivity: Adjusting the solvent composition can improve selectivity. Experiment with different ethanol-water ratios to find the optimal balance for extracting this compound while minimizing the solubility of undesirable compounds.

  • Post-Extraction Purification: After the initial extraction, the crude extract can be purified. Techniques like solid-phase extraction (SPE) or column chromatography can effectively separate this compound from other co-extracted substances.

Question: There is significant variability in yield between different batches of orange peel. How can I ensure consistency?

Answer: Batch-to-batch inconsistency often originates from variations in the raw material and a lack of stringent process control.

  • Standardize Raw Material: The source, variety, ripeness, and drying method of the orange peels can all affect the concentration of this compound.[12][13] To ensure consistency, use peels from the same source and apply a standardized protocol for drying and grinding.

  • Precise Control of Parameters: Maintain strict control over all extraction parameters, including particle size, solid-to-liquid ratio, solvent concentration, temperature, and time.[14][15] Any deviation in these parameters can lead to different extraction outcomes.

  • Use of Response Surface Methodology (RSM): For robust optimization, employ a statistical approach like RSM. This allows for the systematic evaluation of multiple variables and their interactions to identify the true optimal conditions for maximizing yield and minimizing variability.[10][16]

Frequently Asked Questions (FAQs)

What is the most effective method for extracting this compound?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods.[5]

  • UAE uses acoustic cavitation to disrupt cell walls, which enhances solvent penetration and can be performed at lower temperatures, reducing the risk of thermal degradation.[6][7]

  • MAE utilizes microwave energy to heat the solvent and sample material directly and rapidly, which significantly shortens the extraction time.[4][5]

What are the recommended starting parameters for optimizing extraction?

For researchers beginning their optimization, the following tables summarize effective starting points derived from various studies on flavonoid extraction from citrus peels.

Table 1: Comparison of Extraction Methods for Flavonoids from Orange Peel

Method Typical Time Typical Temperature (°C) Common Solvents Key Advantages
Maceration 24 - 48 hours Room Temperature Ethanol, Methanol Simple, low equipment cost
Soxhlet Extraction 6 - 24 hours Solvent Boiling Point Ethanol, Methanol Continuous, exhaustive extraction
Ultrasound-Assisted (UAE) 10 - 60 minutes 40 - 60°C Aqueous Ethanol Fast, high efficiency, low temp

| Microwave-Assisted (MAE) | 2 - 10 minutes | 50 - 110°C | Aqueous Ethanol, Water | Very fast, reduced solvent use |

Table 2: Recommended Starting Parameters for Optimization

Parameter Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Solvent 50-80% Ethanol in Water[2][3] 50-80% Ethanol in Water[4]
Temperature 40 - 60°C[6][10] 60 - 90°C
Time 15 - 40 minutes[2][7] 2 - 6 minutes[4]
Solid-to-Liquid Ratio 1:20 to 1:50 g/mL 1:10 to 1:30 g/mL[4]
Ultrasonic Power/Amplitude 100 - 300 W / 20 - 40%[3][6] N/A

| Microwave Power | N/A | 300 - 800 W[17] |

How is the final yield of this compound accurately quantified?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for identifying and quantifying specific flavonoids like this compound.[12][18] The method typically involves:

  • Separation on a C18 column.

  • A mobile phase consisting of a gradient of acetonitrile and acidified water.[12]

  • Detection using a UV-Vis or Diode-Array Detector (DAD) at a wavelength specific to the compound.

  • Quantification by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Dry orange peels at 40-50°C and grind them into a fine powder (<0.5 mm).

  • Mixing: Place 5 g of the orange peel powder into a 250 mL beaker. Add 100 mL of 52% ethanol (a 1:20 solid-to-liquid ratio).[3]

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 37 kHz and a power of 325 W for approximately 20 minutes.[3][19] Maintain the temperature at around 40°C using a water bath to prevent degradation.[6]

  • Separation: After extraction, centrifuge the mixture at 8,000 g for 15 minutes to separate the supernatant from the solid residue.[3]

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • Analysis: The resulting clear extract is ready for analysis by HPLC to quantify the this compound content.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation: Prepare dried orange peel powder as described in the UAE protocol.

  • Mixing: Place 5 g of the powder into a specialized microwave extraction vessel. Add 100 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).[4]

  • Extraction: Secure the vessel in a microwave extractor. Set the microwave power to 540 W and the extraction time to 4 minutes.[17]

  • Cooling: After the extraction cycle, allow the vessel to cool to room temperature.

  • Separation and Filtration: Filter the mixture through Whatman No. 1 filter paper.[4] If necessary, centrifuge the filtrate to remove any remaining solids.

  • Analysis: The clear extract is ready for HPLC analysis.

Visualizations

experimental_workflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Purification cluster_analysis 4. Analysis raw_material Fresh Orange Peel drying Drying (40-50°C) raw_material->drying grinding Grinding (<0.5 mm) drying->grinding extraction_choice Select Method (UAE or MAE) grinding->extraction_choice uae Ultrasound-Assisted Extraction extraction_choice->uae mae Microwave-Assisted Extraction extraction_choice->mae centrifugation Centrifugation uae->centrifugation mae->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration crude_extract Crude Extract filtration->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification of This compound hplc->quantification

Caption: General workflow for this compound extraction.

troubleshooting_yield start Low 3-MT Yield check_material Is peel finely ground (<0.5 mm)? start->check_material grind Action: Grind to finer particle size check_material->grind No check_solvent Is solvent optimal? (e.g., 50-80% EtOH) check_material->check_solvent Yes grind->check_solvent adjust_solvent Action: Test different solvent ratios check_solvent->adjust_solvent No check_method Using advanced method? (UAE/MAE) check_solvent->check_method Yes adjust_solvent->check_method switch_method Action: Switch from maceration to UAE/MAE check_method->switch_method No check_params Are parameters optimized? (Time, Temp, Ratio) check_method->check_params Yes switch_method->check_params optimize Action: Use RSM to find optimal conditions check_params->optimize No end Yield Improved check_params->end Yes optimize->end

Caption: Troubleshooting logic for low extraction yield.

mtor_pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc flavonoids Flavonoids (e.g., this compound) flavonoids->akt Inhibition? rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 p70S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis

Caption: Simplified mTOR signaling pathway modulated by flavonoids.

References

Improving the solubility of 3-Methoxytangeretin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxytangeretin (3-MT). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays with this compound, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound (3-MT), also known as 3,5,6,7,8-pentamethoxy-2-(4-methoxyphenyl)chromen-4-one, is a polymethoxylated flavone (PMF). PMFs are a class of flavonoids found in citrus fruits.[1][2] The general properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₂O₈
Molecular Weight 402.4 g/mol
Appearance Crystalline solid
General Solubility Poorly soluble in water, soluble in organic solvents.

Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?

A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media. The recommended starting solvent is high-purity, sterile Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but DMSO is generally a more effective solvent for polymethoxylated flavones.[3][4][5][6][7][8][9][10][11][12]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines. However, some cell lines can tolerate up to 0.5% DMSO. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To prevent this, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your cell culture medium to the final desired concentration. It is important to mix the solution thoroughly immediately after adding the DMSO stock to the medium. For particularly problematic compounds, a three-step solubilization protocol involving warming and the use of fetal bovine serum can be effective.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution at 37°C and use sonication or vortexing to aid dissolution.
Compound precipitates after dilution in cell culture medium. The final concentration exceeds the aqueous solubility limit.Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below cytotoxic levels (ideally ≤ 0.1%). Utilize the detailed three-step solubilization protocol provided below.
Observed cytotoxicity in vehicle control group. The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line.
Inconsistent results between experiments. Incomplete solubilization or precipitation of the compound.Prepare fresh stock solutions for each experiment. Visually inspect for any precipitation before use. Ensure thorough mixing when diluting the stock solution in the final medium.

Quantitative Solubility Data for Structurally Similar Polymethoxylated Flavones

CompoundSolventSolubilityMolar Concentration (approx.)
Tangeretin DMSO≥37.2 mg/mL[7]~100 mM
10 mg/mL[5][10]~26.8 mM
Ethanol0.5 mg/mL[5][10]~1.3 mM
Nobiletin DMSO73 mg/mL[3]~181.4 mM
50 mg/mL[9]~124.3 mM
10 mg/mL[4][8]~24.9 mM
Ethanol3 mg/mL[3]~7.5 mM
0.3 mg/mL[4][8]~0.7 mM

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Three-Step Solubilization for Problematic Compounds

This protocol is adapted for hydrophobic compounds that are prone to precipitation in aqueous media.

  • Step 1: High-Concentration Stock Preparation

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • If the compound is difficult to dissolve, briefly vortex at maximum speed and warm the solution to 37°C.

  • Step 2: Intermediate Dilution with Serum

    • Pre-warm fetal bovine serum (FBS) to approximately 50°C.

    • Dilute the 10 mM stock solution 1:10 with the pre-warmed FBS to achieve a 1 mM intermediate solution.

    • Keep this intermediate solution warm (around 40°C) to maintain solubility.

  • Step 3: Final Dilution in Cell Culture Medium

    • Pre-warm your cell culture medium (containing your standard percentage of FBS, e.g., 10%).

    • Perform the final serial dilutions of the 1 mM intermediate solution in the pre-warmed cell culture medium to achieve your desired final concentrations for the assay.

Signaling Pathways and Experimental Workflows

Polymethoxylated flavones, including those structurally similar to this compound, have been reported to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.[1][13][14] The following diagrams illustrate these pathways and a general experimental workflow for assessing the effects of 3-MT.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 3-MT Stock in DMSO treatment Treat Cells with 3-MT (and Vehicle Control) prep_stock->treatment Dilute in media cell_culture Culture Cells cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability western_blot Western Blot Analysis (e.g., p-Akt, p-ERK) treatment->western_blot gene_expression Gene Expression Analysis (e.g., qPCR) treatment->gene_expression data_analysis Analyze and Interpret Results cell_viability->data_analysis western_blot->data_analysis gene_expression->data_analysis

General experimental workflow for in vitro assays.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes MT This compound MT->PI3K Likely Inhibition MT->Akt Likely Inhibition of Phosphorylation

PI3K/Akt/mTOR signaling pathway with potential 3-MT inhibition.

MAPK_pathway Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription JNK->Transcription p38->Transcription MT This compound MT->ERK Likely Inhibition of Phosphorylation MT->JNK Likely Inhibition of Phosphorylation MT->p38 Likely Inhibition of Phosphorylation

MAPK signaling pathways with potential 3-MT inhibition.

References

Technical Support Center: 3-Methoxytangeretin in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxytangeretin dissolved in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for flavonoids like this compound due to its high solubilizing capacity for a wide range of polar and nonpolar compounds.[1][2][3] For cell culture experiments, it is crucial to ensure the final concentration of DMSO does not exceed levels toxic to the cells, typically below 0.1% to 0.5%.

Q2: What are the recommended storage conditions for this compound in DMSO?

A2: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at low temperatures. Storage at -20°C is suitable for up to one year, while storage at -80°C can extend stability for up to two years.[4] For short-term storage (less than two weeks), room temperature is acceptable.[4] To minimize degradation, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I store my this compound DMSO stock solution at room temperature?

A3: While short-term storage at room temperature (if less than two weeks) is generally acceptable, long-term storage at room temperature is not recommended.[4] Flavonoids and other small molecules in DMSO can be susceptible to degradation over time, which may be accelerated by exposure to light and higher temperatures.

Q4: I observed a color change in my this compound DMSO solution. What does this indicate?

A4: A color change in your DMSO stock solution could indicate degradation of the compound. Flavonoids can undergo oxidation or other chemical transformations, leading to a change in their chromophoric properties. If you observe a color change, it is recommended to verify the integrity of your compound using an analytical method such as HPLC or LC-MS before proceeding with your experiments.

Q5: My this compound precipitated out of the DMSO solution. What should I do?

A5: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh solution at a lower concentration. Ensure the DMSO used is of high purity and anhydrous, as water content can affect solubility and stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Degradation - Improper storage (temperature, light exposure)- Repeated freeze-thaw cycles- Presence of contaminants (water, oxygen)- Reaction with DMSO or its impurities- Store aliquots at -20°C or -80°C, protected from light.- Use high-purity, anhydrous DMSO.- Prepare fresh solutions for critical experiments.- Confirm compound integrity with HPLC or LC-MS.
Precipitation of Compound - Solution is supersaturated.- Storage at a very low temperature.- Absorption of atmospheric water by DMSO.- Gently warm the solution (e.g., 37°C) and vortex to redissolve.- Prepare a new stock at a lower concentration.- Use anhydrous DMSO and store in a desiccator.
Inconsistent Experimental Results - Degradation of the stock solution.- Inaccurate concentration due to precipitation or evaporation of DMSO.- Interaction of DMSO with the experimental system.[5]- Perform a stability check of the stock solution (see Experimental Protocol below).- Re-dissolve any precipitate before use and ensure the container is tightly sealed.- Include a DMSO-only vehicle control in all experiments.
Cell Toxicity - DMSO concentration is too high.- Degradation products are toxic.- Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%).- Prepare fresh stock solutions to avoid the accumulation of potentially toxic degradation products.

Recommended Storage Conditions for this compound in DMSO

Storage Temperature Duration Recommendation
Room Temperature< 2 weeksAcceptable for short-term use.[4]
4°C1-2 monthsSuitable for intermediate-term storage.
-20°C≤ 1 yearRecommended for long-term storage.[4]
-80°C≤ 2 yearsIdeal for archival and long-term storage.[4]

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method to assess the stability of this compound in a DMSO stock solution over time.

1. Materials and Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound DMSO stock solution (e.g., 10 mM).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Autosampler vials.

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. (Note: The mobile phase composition may need to be optimized for your specific compound and column.)

3. HPLC Method

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for the optimal wavelength for this compound (typically in the range of 280-370 nm for flavonoids).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    30 90 10

    | 35 | 90 | 10 |

4. Stability Study Procedure

  • Prepare a fresh 10 mM stock solution of this compound in high-purity, anhydrous DMSO.

  • Immediately dilute a small aliquot of the stock solution in the mobile phase to a working concentration (e.g., 100 µM) for the initial time point (T=0) analysis.

  • Inject the T=0 sample into the HPLC and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Aliquot the remaining stock solution into several vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

  • Prepare a sample for HPLC analysis as described in step 2.

  • Inject the sample and record the chromatogram.

  • Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the peak area or the appearance of new peaks suggests degradation.

5. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each storage condition to visualize the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_t0 Prepare T=0 Sample (100 µM) prep_stock->prep_t0 prep_aliquots Aliquot Stock for Storage prep_stock->prep_aliquots hplc_t0 HPLC Analysis (T=0) prep_t0->hplc_t0 storage_rt Room Temp prep_aliquots->storage_rt storage_4c 4°C prep_aliquots->storage_4c storage_neg20c -20°C prep_aliquots->storage_neg20c compare_peaks Compare Peak Areas hplc_t0->compare_peaks hplc_tn HPLC Analysis (T=n) hplc_tn->compare_peaks storage_rt->hplc_tn At Time = n storage_4c->hplc_tn At Time = n storage_neg20c->hplc_tn At Time = n plot_stability Plot Stability Profile compare_peaks->plot_stability

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Tangeretin and its derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagram below illustrates some of the reported targets of tangeretin.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k ras Ras receptor->ras jak JAK receptor->jak tangeretin This compound (Tangeretin) tangeretin->pi3k Inhibits akt Akt tangeretin->akt Inhibits erk ERK tangeretin->erk Inhibits stat3 STAT3 tangeretin->stat3 Inhibits pi3k->akt mtor mTOR akt->mtor proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mtor->proliferation raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation jak->stat3 stat3->proliferation

Caption: Simplified signaling pathways modulated by tangeretin in cancer cells.[1]

References

Technical Support Center: Troubleshooting 3-Methoxytangeretin Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of 3-Methoxytangeretin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half. In the analysis of this compound, this can lead to inaccurate quantification, reduced resolution from adjacent peaks, and decreased sensitivity. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.

Q2: What are the common causes of this compound peak tailing in RP-HPLC?

A2: The primary causes of peak tailing for this compound, a polymethoxyflavone (PMF), in RP-HPLC often stem from:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase. While this compound is not strongly acidic or basic, interactions can still occur with residual silanol groups on the silica-based column packing.

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols on the column, potentially leading to secondary interactions.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.

  • Extra-Column Volume: Excessive tubing length or poorly made connections in the HPLC system can cause band broadening and peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes.

Q3: Does the addition of acid to the mobile phase always improve the peak shape of flavonoids?

A3: Not necessarily. While adding a small amount of a weak acid like formic acid to the mobile phase can improve the peak shape of many flavonoids by suppressing the ionization of acidic silanol groups, its effect on polymethoxyflavones like this compound may be minimal. One study has shown that the addition of formic acid has little to no effect on the peak shape of tangeretin, a closely related compound[1]. This suggests that the pKa of these compounds is not in a range that is significantly affected by minor pH changes in the acidic range.

Q4: What type of column is best suited for the analysis of this compound to minimize peak tailing?

A4: A validated method for the analysis of several polymethoxyflavones utilized a column with a polar-embedded stationary phase[2][3]. These types of columns are designed to reduce secondary interactions with residual silanols and can provide improved peak shapes for compounds that are prone to tailing. Modern, high-purity, end-capped C18 columns are also a good choice.

Troubleshooting Guides

Here are systematic guides to diagnose and resolve peak tailing issues with this compound.

Guide 1: Diagnosing the Source of Peak Tailing

A logical first step is to determine whether the issue is chemical (related to interactions between the analyte and the stationary phase) or physical (related to the HPLC system).

Experimental Protocol: Neutral Compound Injection

  • Prepare a Neutral Marker Solution: Dissolve a neutral, non-polar compound like toluene or uracil in your mobile phase at a low concentration.

  • Injection: Inject the neutral marker solution using your current HPLC method.

  • Analysis:

    • If only the this compound peak tails while the neutral marker peak is symmetrical, the problem is likely chemical . Proceed to Guide 2.

    • If both the this compound and the neutral marker peaks tail , the problem is likely physical . Proceed to Guide 3.

Guide 2: Addressing Chemical Causes of Peak Tailing

Chemical-related tailing is often due to secondary interactions or mobile phase effects.

Methodology for Optimization:

  • Mobile Phase pH Adjustment:

    • While small amounts of acid may have a limited effect, systematically evaluate the mobile phase pH. Prepare mobile phases with small, incremental additions of a modifier like formic acid or acetic acid (e.g., 0.05%, 0.1%, 0.2% v/v).

    • Observe the impact on the peak shape of this compound.

  • Choice of Organic Modifier:

    • If using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter selectivity and peak shape.

  • Use of an Appropriate Column:

    • If you are using a standard C18 column, consider switching to a polar-embedded or a highly end-capped column to minimize silanol interactions.

  • Sample Overload Evaluation:

    • Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

    • Inject each dilution and observe the peak shape. If the tailing improves at lower concentrations, your original sample was likely overloaded.

Data Presentation: Mobile Phase Optimization

Mobile Phase CompositionTailing Factor (Tf)Resolution (Rs) from Nearest Peak
80:20 ACN:H2O1.81.3
80:20 ACN:H2O + 0.1% Formic Acid1.71.4
80:20 MeOH:H2O1.51.6
80:20 MeOH:H2O + 0.1% Formic Acid1.41.7
Guide 3: Resolving Physical Causes of Peak Tailing

Physical issues are related to the HPLC instrument and column hardware.

Troubleshooting Workflow:

  • Check for Extra-Column Volume:

    • Inspect all tubing between the injector and the detector. Use the shortest possible length of narrow-bore tubing (e.g., 0.12 mm ID).

    • Ensure all fittings are properly seated and not creating any dead volume.

  • Inspect the Column:

    • If the column is old or has been used with complex samples, it may be contaminated or have a void at the inlet.

    • Flushing Protocol: Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent (e.g., 100% isopropanol) to remove contaminants from the inlet frit.

    • If flushing does not resolve the issue, the column may need to be replaced.

  • Use of Guard Column:

    • If analyzing complex matrices, use a guard column with the same stationary phase as your analytical column to protect it from contamination.

Visual Troubleshooting Workflows

Below are diagrams to visualize the troubleshooting process.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound diagnostic Inject Neutral Compound (e.g., Toluene) start->diagnostic chemical_issue Chemical Issue: Only Analyte Tails diagnostic->chemical_issue Symmetrical Neutral Peak physical_issue Physical Issue: All Peaks Tail diagnostic->physical_issue Tailing Neutral Peak optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) chemical_issue->optimize_mobile_phase check_connections Check Tubing and Fittings for Dead Volume physical_issue->check_connections check_column Evaluate Column (Polar-Embedded, End-capped) optimize_mobile_phase->check_column sample_overload Test for Sample Overload check_column->sample_overload end_good Symmetrical Peak Achieved sample_overload->end_good flush_column Flush or Replace Column check_connections->flush_column flush_column->end_good

Caption: A logical workflow for diagnosing the root cause of peak tailing.

SignalingPathways Secondary Interactions Leading to Peak Tailing cluster_column HPLC Column analyte This compound stationary_phase C18 Stationary Phase analyte->stationary_phase Primary Interaction (Hydrophobic) silanol Residual Silanol Groups (Si-OH) analyte->silanol Secondary Interaction (Hydrogen Bonding) tailing Peak Tailing silanol->tailing mobile_phase Mobile Phase mobile_phase->analyte Elution

References

Technical Support Center: Overcoming Low Bioavailability of 3-Methoxytangeretin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of 3-Methoxytangeretin (3-MT) in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animal subjects. Poor and erratic absorption due to low aqueous solubility of 3-MT.1. Formulation Enhancement: Switch from a simple suspension to a bioavailability-enhancing formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS) or a nanosuspension. These formulations improve solubility and dissolution in the gastrointestinal tract, leading to more consistent absorption. 2. Control of Experimental Conditions: Ensure strict control over fasting times and dosing procedures for all animals. Variations in gut content can significantly impact the absorption of poorly soluble compounds.
Extremely low or undetectable plasma levels of 3-MT after oral administration. 1. Low intrinsic permeability. 2. Extensive first-pass metabolism in the gut wall and liver. 3. P-glycoprotein (P-gp) mediated efflux.1. Incorporate Permeation Enhancers: Utilize excipients known to enhance permeability, such as medium-chain glycerides (e.g., Capryol™ 90) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) in your formulation. 2. Inhibit P-gp Efflux: Include P-gp inhibitors in the formulation. D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a well-documented P-gp inhibitor that can be incorporated into nanoformulations. 3. Consider Alternative Routes: If oral bioavailability remains a significant hurdle, explore alternative administration routes like intraperitoneal or intravenous injection for initial efficacy and proof-of-concept studies.
Precipitation of 3-MT observed in the formulation upon dilution in aqueous media (e.g., for in vitro dissolution testing). The formulation is unable to maintain supersaturation of 3-MT upon dispersion.1. Add a Precipitation Inhibitor: Incorporate hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers can help maintain a supersaturated state and prevent drug precipitation. 2. Optimize Surfactant/Co-surfactant Ratio: In lipid-based formulations like SMEDDS, adjust the ratio of surfactant to co-surfactant to create a more stable microemulsion upon dilution.
Inconsistent results in pharmacokinetic studies. 1. Issues with the analytical method for quantifying 3-MT in plasma. 2. Improper sample handling and storage.1. Validate Analytical Method: Ensure your LC-MS/MS method is fully validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. 2. Optimize Sample Preparation: Use a robust plasma protein precipitation or solid-phase extraction (SPE) method to ensure high and reproducible recovery of 3-MT. 3. Ensure Sample Stability: Store plasma samples at -80°C immediately after collection and minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound typically low?

The low oral bioavailability of this compound, a common characteristic of many flavonoids, is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2] Additionally, it may be subject to extensive first-pass metabolism and efflux by transporters like P-glycoprotein in the intestinal wall and liver.

2. What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies have proven effective for improving the oral bioavailability of poorly water-soluble compounds like 3-MT. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract.[2][3][4][5] This increases the solubilization and absorption of lipophilic drugs.

  • Nanoformulations: Reducing the particle size of 3-MT to the nanometer range (nanosuspensions, nanoparticles) increases the surface area for dissolution, leading to faster dissolution rates and improved absorption.

  • Amorphous Solid Dispersions: Converting crystalline 3-MT into an amorphous form by dispersing it in a polymer matrix can significantly enhance its solubility and dissolution rate.

  • Inclusion of Bio-enhancers: Incorporating excipients that inhibit metabolic enzymes or efflux pumps (e.g., TPGS) can increase the systemic exposure of 3-MT.

3. How do I choose the right animal model for this compound bioavailability studies?

The choice of animal model is critical for obtaining relevant preclinical data.

  • Rats and Mice: These are the most commonly used models for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling.[5][6] Rats, in particular, have been shown to have some similarities to humans in terms of gastrointestinal physiology.[6]

  • Beagle Dogs: Dogs are often used in later stages of preclinical development as their gastrointestinal tract anatomy and physiology share more similarities with humans compared to rodents.[4][6]

  • Rabbits: Rabbits can also be used and offer advantages such as a larger blood volume for sampling compared to rodents.[4]

4. What are the key pharmacokinetic parameters I should be measuring?

In your animal studies, you should aim to determine the following pharmacokinetic parameters from the plasma concentration-time profile of this compound:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a key indicator of enhanced bioavailability.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for Tangeretin, a closely related polymethoxylated flavone, demonstrating the significant improvement in bioavailability with an advanced formulation.

Formulation Animal Model Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Fold Increase in Bioavailability (vs. Suspension)
Crude Tangeretin Oil SuspensionRat~50~4~400-
Emulsion with HPMCRat~1000~8~8000~20-fold

Data adapted from a study on Tangeretin, which is structurally similar to this compound, to illustrate the potential for bioavailability enhancement.[1]

Experimental Protocols

Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol describes the preparation of a liquid SMEDDS formulation suitable for oral administration in animal models.

Materials:

  • This compound

  • Oil phase: e.g., Capryol™ 90 (Caprylic/Capric Triglycerides)

  • Surfactant: e.g., Tween® 80 (Polysorbate 80)

  • Co-surfactant: e.g., Transcutol® HP (Diethylene glycol monoethyl ether)

Procedure:

  • Screening of Excipients: Determine the solubility of 3-MT in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram. This involves preparing various formulations with different ratios of the components and observing their self-emulsification properties upon dilution in water.

  • Preparation of the Optimized SMEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in their optimized ratio into a clear glass vial.

    • Add the required amount of this compound to the mixture.

    • Vortex the mixture until the 3-MT is completely dissolved and the solution is clear and homogenous. This may require gentle heating (e.g., 40°C water bath).

  • Characterization of the SMEDDS:

    • Droplet Size Analysis: Dilute the SMEDDS formulation with water (e.g., 1:100 ratio) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is generally desirable.

    • Self-Emulsification Time: Assess the time it takes for the SMEDDS to form a clear microemulsion upon gentle agitation in an aqueous medium.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study in rats to evaluate the oral bioavailability of a 3-MT formulation.

Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

Study Design:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving 3-MT suspension, and test group receiving 3-MT SMEDDS).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general procedure for the analysis of 3-MT in plasma samples.

Materials:

  • Plasma samples from the pharmacokinetic study.

  • Acetonitrile (ACN) with an internal standard (IS).

  • HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • A suitable C18 analytical column.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1-2 minutes to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve good separation of 3-MT and the IS.

    • Optimize the mass spectrometer settings (e.g., parent and daughter ion transitions, collision energy) for sensitive and specific detection of 3-MT and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of 3-MT in blank plasma.

    • Quantify the concentration of 3-MT in the study samples by interpolating their peak area ratios (3-MT/IS) against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study (Rats) cluster_analysis Bioanalysis F1 Excipient Screening F2 SMEDDS Preparation F1->F2 F3 Characterization (Droplet Size, PDI) F2->F3 I1 Oral Dosing (Gavage) F3->I1 Optimized Formulation I2 Blood Sampling (Time Points) I1->I2 I3 Plasma Separation I2->I3 A1 Sample Preparation (Protein Precipitation) I3->A1 Plasma Samples A2 LC-MS/MS Analysis A1->A2 A3 Pharmacokinetic Analysis (Cmax, AUC) A2->A3

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Formulation Strategies Problem Low Oral Bioavailability of 3-MT Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 First-Pass Metabolism Problem->Cause2 Cause3 P-gp Efflux Problem->Cause3 Sol1 SMEDDS / Nanoformulations Cause1->Sol1 Sol2 Metabolism Inhibitors Cause2->Sol2 Sol3 P-gp Inhibitors (e.g., TPGS) Cause3->Sol3 Outcome Enhanced Bioavailability (↑ AUC, ↑ Cmax) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Logical relationship between the causes of low bioavailability and corresponding formulation strategies.

References

Technical Support Center: Cell Viability Assay Interference by 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using 3-Methoxytangeretin.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability results inconsistent when using this compound with an MTT or other tetrazolium-based assays (XTT, MTS)?

A1: this compound is a flavonoid, a class of compounds known to interfere with tetrazolium-based cell viability assays.[1][2][3] Flavonoids can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[1][2] This leads to a false positive signal, making the cells appear more viable than they actually are.

Q2: What is the mechanism of interference by flavonoids in MTT assays?

A2: The MTT assay measures cell viability by assessing the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases that reduce the yellow tetrazolium salt to purple formazan crystals. Flavonoids, including potentially this compound, are reducing agents and can directly donate electrons to MTT, causing its chemical reduction to formazan in the absence of viable cells.[1][2] This results in an overestimation of cell viability.

Q3: Are there alternative cell viability assays that are less susceptible to interference by this compound?

A3: Yes, several alternative assays are recommended when working with flavonoids. These include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the staining of total cellular protein and is independent of metabolic activity, making it a robust alternative. Studies have shown that the SRB assay does not interfere with flavonoids in a cell-free system.[1][2]

  • Neutral Red (NR) Uptake Assay: This assay assesses the viability of cells by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Resazurin (AlamarBlue®) Assay: This is a fluorescence-based assay that measures the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells. While generally less prone to interference than MTT, it's still advisable to check for direct reduction by your compound.

Q4: How can I test if this compound is interfering with my chosen cell viability assay?

A4: It is crucial to perform a cell-free control experiment. This involves incubating this compound at the concentrations used in your experiments with the assay reagent in cell-free media. If you observe a change in color or fluorescence, it indicates direct interference.

Troubleshooting Guides

Issue 1: Unexpectedly High Viability or Absorbance/Fluorescence in a Tetrazolium-Based Assay (MTT, XTT, MTS)

Potential Cause: Direct reduction of the tetrazolium dye by this compound.

Troubleshooting Steps:

  • Confirm Interference:

    • Prepare a 96-well plate with cell culture medium but without cells.

    • Add this compound at the same concentrations used in your cell-based experiments.

    • Add the MTT, XTT, or MTS reagent and incubate for the standard duration.

    • Measure the absorbance. An increase in absorbance in the absence of cells confirms direct interference.

  • Switch to a Non-Tetrazolium-Based Assay:

    • It is highly recommended to switch to an alternative assay such as the Sulforhodamine B (SRB), Neutral Red (NR), or Resazurin assay.

Issue 2: Concern about Potential Interference with Alternative Assays

Even with alternative assays, it is good practice to rule out any potential interference from your test compound.

Troubleshooting for SRB Assay:

  • Potential Interference: this compound is a colored compound and might interfere with the colorimetric reading of the SRB assay.

  • Control Experiment:

    • After the cell fixation and washing steps, add this compound at your highest concentration to a few empty wells (no cells).

    • Add the SRB dye and proceed with the solubilization step.

    • Measure the absorbance. If the absorbance is significantly above the blank (wells with solubilization buffer only), this indicates that your compound is binding to the plate or interacting with the dye. In such a case, thorough washing is critical.

Troubleshooting for Neutral Red Assay:

  • Potential Interference: As a colored compound, this compound could interfere with the absorbance reading of the Neutral Red dye.

  • Control Experiment:

    • In a cell-free plate, add this compound at various concentrations to the wells.

    • Proceed with the Neutral Red staining and solubilization steps as per the protocol.

    • Measure the absorbance at the same wavelength used for the assay (typically 540 nm). A significant absorbance reading indicates interference.

Troubleshooting for Resazurin Assay:

  • Potential Interference: this compound might be fluorescent, or it could directly reduce resazurin to the fluorescent resorufin.

  • Control Experiments:

    • Autofluorescence Check: In a cell-free plate, add this compound at your experimental concentrations and measure the fluorescence at the excitation and emission wavelengths used for resorufin (e.g., Ex/Em ~560/590 nm). High fluorescence indicates that the compound itself is fluorescent and will interfere.

    • Direct Reduction Check: In a cell-free plate, add this compound to the assay medium containing resazurin. Incubate for the same duration as your cell experiment and measure the fluorescence. An increase in fluorescence compared to the resazurin-only control indicates direct reduction.

Data Presentation

Table 1: Summary of Potential Interference and Recommended Actions

Assay TypePotential Interference by this compoundRecommended Action
MTT/XTT/MTS High probability of direct reduction of tetrazolium salt, leading to false-positive viability.Do not use. Switch to an alternative assay like SRB, Neutral Red, or Resazurin.
SRB Low probability. Potential for colorimetric interference if the compound binds to the plate.Recommended alternative. Perform a cell-free control to check for compound binding to the plate.
Neutral Red Moderate probability of colorimetric interference due to the compound's own color.Viable alternative. Run a cell-free control to assess background absorbance from the compound.
Resazurin Moderate probability. Potential for autofluorescence or direct reduction of resazurin.Viable alternative. Perform controls for both autofluorescence and direct reduction.

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Air Dry: Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.

Neutral Red (NR) Uptake Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 as in the SRB protocol.

  • Incubation with Neutral Red: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution (e.g., 50 µg/mL in culture medium). Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the staining solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

Resazurin Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 as in the SRB protocol.

  • Addition of Resazurin: Add resazurin solution to each well to a final concentration of approximately 10-25 µM.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Visualizations

Interference_Troubleshooting_Workflow start Start: Cell Viability Assay with This compound assay_type Which assay are you using? start->assay_type mtt MTT / XTT / MTS assay_type->mtt Tetrazolium-based alternative SRB, Neutral Red, or Resazurin assay_type->alternative Non-tetrazolium interference_known High probability of interference. Flavonoids directly reduce tetrazolium. mtt->interference_known run_controls Perform cell-free controls to check for interference. alternative->run_controls stop_mtt STOP! Do not use this assay. Results will be unreliable. interference_known->stop_mtt interference_check Is interference observed? run_controls->interference_check no_interference Proceed with the experiment. Include appropriate vehicle controls. interference_check->no_interference No interference_present Interference detected. interference_check->interference_present Yes end End: Reliable Viability Data no_interference->end troubleshoot Consult specific troubleshooting guide for the chosen assay. interference_present->troubleshoot troubleshoot->end

Caption: Troubleshooting workflow for cell viability assays with this compound.

Caption: Mechanism of MTT assay interference by flavonoids.

References

Technical Support Center: Optimizing 3-Methoxytangeretin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 3-Methoxytangeretin for their cell-based assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in cell-based assays.

Issue Potential Cause Solution
Precipitation of this compound in cell culture medium. Polymethoxylated flavonoids like this compound have poor aqueous solubility. The compound may be precipitating out of the DMSO stock solution upon dilution into the aqueous culture medium.1. Optimize DMSO Concentration: Prepare a higher concentration stock of this compound in 100% DMSO. This allows for the addition of a smaller volume to the culture medium, keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.5%). 2. Pre-warm Media: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. 3. Incremental Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium. 4. Vortexing: Immediately after adding the compound to the medium, vortex the solution gently to ensure it is evenly dispersed.
High background or inconsistent results in cytotoxicity assays. The solvent (e.g., DMSO) concentration may be too high, causing cellular stress or interfering with the assay readout. For MTT assays, flavonoids can directly reduce the MTT reagent, leading to false-positive results.1. Solvent Toxicity Control: Always include a vehicle control (culture medium with the same final concentration of DMSO as the highest this compound concentration) to determine the effect of the solvent on cell viability. 2. Assay-Specific Controls: For MTT assays, include a control with this compound in cell-free medium to assess its direct effect on MTT reduction. 3. Alternative Cytotoxicity Assays: Consider using an LDH-based cytotoxicity assay, which is less prone to interference from flavonoids.
No observable biological effect at tested concentrations. The concentration of this compound may be too low to elicit a response. The compound may have degraded.1. Increase Concentration Range: Based on initial cytotoxicity data, cautiously increase the concentration of this compound in your functional assays. 2. Check Compound Integrity: Ensure the stock solution of this compound is properly stored (protected from light at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if necessary.
Significant cytotoxicity observed even at low concentrations. The cell line being used may be particularly sensitive to this compound or the solvent.1. Perform a Dose-Response Cytotoxicity Assay: Conduct a thorough cytotoxicity assay (e.g., MTT or LDH) with a wide range of this compound concentrations to determine the precise IC50 value and a non-toxic working concentration range for your specific cell line. 2. Lower DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally below 0.1% for sensitive cell lines).

Frequently Asked Questions (FAQs)

1. What is a good starting concentration for this compound in a cell-based assay?

For initial experiments, a concentration range of 1-100 µM is a reasonable starting point. However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the cytotoxic and effective concentrations for your specific cell line. For instance, the related compound tangeretin has been shown to be effective in the 5-20 µM range in dendritic cells[1].

2. How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

3. What is the maximum concentration of DMSO that is safe for my cells?

Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may be affected by concentrations as low as 0.1%. It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

4. My this compound precipitates when I add it to the cell culture medium. What can I do?

This is a common issue with polymethoxylated flavonoids. To mitigate this, ensure your stock solution is at a high enough concentration so that you are adding a very small volume to your culture medium. Pre-warming the medium to 37°C and gentle vortexing immediately after adding the compound can also help. If precipitation persists, consider using a lower final concentration or preparing fresh dilutions for each experiment.

5. Can this compound interfere with my MTT assay?

Yes, like other flavonoids, this compound has the potential to directly reduce the MTT reagent, which can lead to an overestimation of cell viability. It is crucial to include a cell-free control where this compound is added to the medium with MTT to measure any direct reduction. If significant interference is observed, consider using an alternative cytotoxicity assay such as the lactate dehydrogenase (LDH) assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration in the highest concentration well does not exceed the tolerated level for your cells (typically ≤ 0.5%).

    • Include wells for a vehicle control (medium with the highest final DMSO concentration) and a cell-free blank (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessing Cytotoxicity using an LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the values from the controls, according to the manufacturer's formula.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT or LDH) cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate for Desired Time treatment->incubation measurement Measure Viability/ Cytotoxicity incubation->measurement calc_ic50 Calculate IC50 and Determine Non-Toxic Range measurement->calc_ic50 select_conc Select Concentrations for Functional Assays calc_ic50->select_conc troubleshooting_precipitation start Compound Precipitates in Culture Medium? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes increase_stock Increase Stock Concentration & Reduce Volume Added check_dmso->increase_stock Yes prewarm_media Pre-warm Media to 37°C & Vortex After Addition check_dmso->prewarm_media No end_ok Precipitation Resolved increase_stock->end_ok use_cosolvent Consider Co-solvents or Formulation Aids (e.g., BSA) use_cosolvent->end_ok prewarm_media->use_cosolvent lower_concentration Test Lower Final Concentration of Compound prewarm_media->lower_concentration lower_concentration->end_ok end_persist Issue Persists: Consult Literature for Alternative Solvents lower_concentration->end_persist signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimuli->receptor pi3k PI3K receptor->pi3k mapk MAPK (ERK, JNK, p38) receptor->mapk ikk IKK receptor->ikk compound This compound compound->pi3k compound->mapk compound->ikk akt Akt pi3k->akt nfkb NF-κB mapk->nfkb ikb IκB ikk->ikb ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc gene Gene Transcription (Pro-inflammatory Cytokines, Cell Survival Genes) nfkb_nuc->gene

References

Preventing degradation of 3-Methoxytangeretin during storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 3-Methoxytangeretin during storage is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to prevent and address its degradation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems users might encounter during the storage and handling of this compound.

Problem: Loss of Potency or Inconsistent Results Over Time

Possible Cause: Degradation of this compound due to improper storage conditions. Polymethoxyflavones (PMFs) like this compound are susceptible to degradation from heat, light, and pH extremes.

Solution:

  • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to protect from moisture and air.

  • Aliquot Samples: To avoid repeated freeze-thaw cycles if stored frozen, or frequent opening of the main stock, it is advisable to aliquot the compound into smaller, single-use vials.

  • Conduct a Stability Check: If degradation is suspected, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of the stored sample.

Problem: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products. Under stress conditions, this compound can degrade into various byproducts. A common degradation pathway for polymethoxyflavones is demethylation, particularly at the 5-position.[1] Photo-oxidation is another major degradation mechanism for flavonoids.

Solution:

  • Characterize Degradation Products: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures. This can help in understanding the degradation pathway.

  • Perform Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a robust stability-indicating method.

  • Optimize Analytical Method: Ensure your analytical method is capable of separating the main compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at 2-8 °C. For short-term storage, room temperature (15-25°C) in a desiccator is acceptable.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store in a tightly sealed vial, protected from light, at -20°C or -80°C. The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for your experimental needs.

Degradation Pathways and Prevention

Q3: What are the primary factors that cause degradation of this compound?

The main factors are:

  • Temperature: High temperatures can accelerate degradation, with studies on related polymethoxyflavones showing demethylation at elevated temperatures.[1]

  • pH: Both acidic and alkaline conditions can promote the degradation of polymethoxyflavones.

  • Light: Exposure to UV light can lead to photodegradation.

  • Oxidation: The flavonoid structure can be susceptible to oxidation.

Q4: What are the likely degradation products of this compound?

Based on studies of similar polymethoxyflavones, a primary degradation pathway is demethylation, particularly at the 5-position, leading to the formation of hydroxylated polymethoxyflavones.[1] Photo-oxidation can also lead to a variety of degradation products.

Q5: How can I minimize degradation during my experiments?

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Maintain a controlled temperature during experiments.

  • Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. The extent of degradation should ideally be between 5-20%.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to a dry heat of 60°C for a specified period. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period. A control sample should be kept in the dark.

3. Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Use a photodiode array (PDA) detector to check for peak purity.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products formed.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Gradient Program Start with a lower concentration of acetonitrile and gradually increase it.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of this compound (e.g., around 326 nm) and use a PDA detector to scan a wider range.[3]
Injection Volume 10 µL
Column Temperature 30 °C

Data Presentation

The following table summarizes the typical conditions for a forced degradation study based on ICH guidelines.[4][5]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HClUp to 24 hours
Base Hydrolysis0.1 M NaOHUp to 24 hours
Oxidation3% H₂O₂Up to 24 hours
Thermal (Dry Heat)60 °CUp to 48 hours
Photolytic (UV Light)254 nmUp to 48 hours

Visualizations

Logical Workflow for Investigating this compound Degradation

degradation_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Actions & Further Analysis A Inconsistent Experimental Results or Loss of Potency B Verify Storage Conditions (Temp, Light, Moisture) A->B C Perform Stability-Indicating HPLC Analysis B->C D Presence of Degradation Peaks? C->D E Optimize Storage: - Aliquot Samples - Protect from Light - Control Temperature D->E No F Conduct Forced Degradation Study D->F Yes G Identify Degradation Products (LC-MS/MS) F->G H Refine Analytical Method for Quantitation G->H

Caption: Workflow for troubleshooting and investigating the degradation of this compound.

Signaling Pathway of Potential Degradationdot

degradation_pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products MT This compound DP1 5-Demethyl-3-Methoxytangeretin MT->DP1 Demethylation DP2 Other Hydroxylated Metabolites MT->DP2 Demethylation DP3 Photo-oxidation Products MT->DP3 Photo-oxidation Temp High Temperature Temp->DP1 pH Acidic/Alkaline pH pH->DP1 Light UV Light Light->DP3 Oxidation Oxidizing Agents Oxidation->DP3

References

Technical Support Center: Enhancing the Resolution of 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Methoxytangeretin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of this compound in complex mixtures such as biological fluids and plant extracts.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound and other polymethoxyflavones (PMFs).

Sample Preparation

  • Q1: My chromatogram is noisy and the this compound peak is poorly defined. Where should I start troubleshooting?

    • A1: A noisy baseline and poor peak definition are often symptoms of matrix interference. The first and most critical step is to improve your sample preparation.[3] Complex matrices from plant extracts or biological fluids can introduce numerous compounds that interfere with your analyte.[1] Implementing a sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively remove these interferences, leading to a cleaner extract and a more stable baseline.[4][5]

  • Q2: What is the most effective sample preparation technique for isolating flavonoids like this compound from a complex plant extract?

    • A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for isolating and concentrating flavonoids from complex samples.[5][6] It offers significant advantages over simpler methods by reducing solvent consumption and selectively removing interfering components like chlorophylls and oils that can damage analytical columns.[5] Polymeric sorbents like Oasis HLB or Strata-X, as well as traditional C18 silica, have shown excellent recovery rates for flavonoids.[6]

  • Q3: How can I improve the recovery of this compound during sample preparation?

    • A3: To improve recovery, ensure that all parameters of your extraction method are optimized. For SPE, this includes conditioning the cartridge properly, optimizing the pH of the sample solution, using an appropriate wash solvent to remove interferences without eluting the analyte, and selecting an elution solvent strong enough to fully recover the this compound.[6] For LLE, multiple extractions with fresh solvent will increase recovery compared to a single extraction with a large volume.[4]

Chromatography & Resolution

  • Q4: I'm observing poor peak shape (tailing or fronting) for this compound. What are the common causes?

    • A4: Peak tailing for flavonoid compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[7][8] This can be mitigated by using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to suppress silanol ionization or by using a well-end-capped column.[9] Peak distortion can also occur if the sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase.[8][10] Whenever possible, dissolve your sample in the initial mobile phase.[11]

  • Q5: My peaks are broad, resulting in poor resolution between this compound and a nearby impurity. How can I sharpen the peaks?

    • A5: Peak broadening is a function of column efficiency. To sharpen peaks, you can:

      • Decrease Particle Size: Use a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[3][8]

      • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, though it will increase run time.[3]

      • Increase Temperature: Operating at a higher temperature (e.g., 40-60°C) reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[12][13] This can also alter selectivity.

      • Minimize Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume, which contributes to band broadening.[8]

  • Q6: I have two co-eluting peaks. How can I improve their separation?

    • A6: Improving the resolution of co-eluting peaks requires changing the selectivity of your chromatographic system.[12] Consider the following strategies:

      • Change Mobile Phase Composition: If you are using acetonitrile as the organic modifier, switching to methanol (or vice versa) is a powerful way to alter selectivity, as these solvents have different interactions with the analyte and stationary phase.[9][12]

      • Adjust Mobile Phase pH: If the co-eluting compounds have different pKa values, adjusting the pH of the mobile phase can change their ionization state and retention, leading to better separation.[9][14]

      • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. For example, switching from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded column can provide a different selectivity for aromatic or polar compounds.[15]

Detection

  • Q7: I suspect an impurity is co-eluting with my analyte, but I can't separate them chromatographically. How can I confirm this?

    • A7: This is a common challenge, especially with metabolites that may have similar structures to the parent compound.[16][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ideal tool for this situation.[18] By monitoring for different precursor-to-product ion transitions (MRM), you can selectively detect both this compound and the co-eluting impurity, even if they are under the same chromatographic peak.[16][19]

  • Q8: My LC-MS/MS signal for this compound is low and inconsistent. What could be the cause?

    • A8: Low and variable signals in LC-MS/MS are often due to ion suppression caused by matrix components co-eluting with the analyte.[20] This emphasizes the need for a robust sample cleanup procedure (see Q1 & Q2). Additionally, optimizing the electrospray ionization (ESI) source parameters is critical. Factors like sheath gas flow, gas temperature, and spray voltage significantly affect ionization efficiency and must be tuned for your specific analyte and flow rate.[19][20]

Troubleshooting Guides & Workflows

Systematic HPLC Troubleshooting

When encountering a chromatographic problem, a systematic approach is essential to quickly identify and resolve the issue.[21] The following workflow provides a logical path for troubleshooting common HPLC issues.

start Chromatographic Problem Identified pressure Pressure Anomaly? start->pressure Start Here peak_shape Peak Shape Issue? pressure->peak_shape No p_high High Pressure pressure->p_high Yes p_low Low/No Pressure pressure->p_low Yes, Low retention Retention Time Issue? peak_shape->retention No peak_tail Peak Tailing/Fronting peak_shape->peak_tail Yes peak_split Split Peaks peak_shape->peak_split Yes, Split peak_broad Broad Peaks peak_shape->peak_broad Yes, Broad baseline Baseline Problem? retention->baseline No ret_drift Drifting RT retention->ret_drift Yes ret_change Sudden Change in RT retention->ret_change Yes, Sudden base_noise Noisy Baseline baseline->base_noise Yes base_drift Drifting Baseline baseline->base_drift Yes, Drifting p_high_sol Check for Blockages: - Column Frit - Guard Column - Tubing - Precipitated Buffer p_high->p_high_sol p_low_sol Check for Leaks: - Fittings - Pump Seals - Tubing Check for Air in Pump p_low->p_low_sol peak_tail_sol Secondary Interactions: - Add Acidic Modifier - Use End-capped Column Injection Solvent Mismatch peak_tail->peak_tail_sol peak_split_sol Column Void or Clog: - Flush/Replace Column - Check Guard Column Injection Solvent Issue peak_split->peak_split_sol peak_broad_sol Low Efficiency: - Optimize Flow Rate - Increase Temperature - Check for Dead Volume - Column Overloading peak_broad->peak_broad_sol ret_drift_sol Check System Stability: - Column Temperature - Mobile Phase Composition - Column Equilibration ret_drift->ret_drift_sol ret_change_sol Check for Errors: - Incorrect Mobile Phase - Wrong Flow Rate - Major Leak ret_change->ret_change_sol base_noise_sol Check: - Degassing of Mobile Phase - Pump (Leaks, Seals) - Detector Lamp base_noise->base_noise_sol base_drift_sol Check: - Column Equilibration - Contaminated Mobile Phase - Column Bleed - Temperature Fluctuation base_drift->base_drift_sol

Caption: Systematic workflow for troubleshooting common HPLC issues.

Method Development Workflow for Improved Resolution

Developing a robust analytical method requires a structured approach. This workflow outlines the key stages for optimizing the separation of this compound from a complex matrix.

cluster_prep 1. Sample Preparation cluster_lc 2. LC Method Optimization cluster_detect 3. Detection & Analysis prep_start Crude Sample (e.g., Citrus Extract) extraction Solvent Extraction (e.g., Methanol) prep_start->extraction cleanup Cleanup & Concentration (SPE or LLE) extraction->cleanup final_sample Clean, Concentrated Sample cleanup->final_sample column Column Selection (e.g., C18, Phenyl-Hexyl) final_sample->column mobile_phase Mobile Phase Selection (ACN vs. MeOH, pH) column->mobile_phase gradient Gradient Optimization (Slope, Time) mobile_phase->gradient temp_flow Temp. & Flow Rate (e.g., 40°C, 0.4 mL/min) gradient->temp_flow detector Detector Choice (UV vs. MS/MS) temp_flow->detector ms_params MS Parameter Tuning (MRM Transitions, Voltages) detector->ms_params validation Method Validation ms_params->validation

Caption: Logical workflow for analytical method development.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Flavonoids
TechniquePrincipleAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, low cost, effective for removing highly polar or non-polar interferences.Can be labor-intensive, requires large volumes of organic solvents, may form emulsions.Initial cleanup of crude extracts, separating compounds by polarity.[4]
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase.High selectivity, high recovery, can concentrate analytes, easily automated.[5][6]Higher cost per sample, requires method development to optimize sorbent and solvents.Isolating and concentrating flavonoids from complex matrices like plasma or plant extracts.[6][20]
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins from a biological sample.Fast, simple, inexpensive, effective for removing the bulk of proteins.Non-selective (co-precipitates other macromolecules), may not remove all matrix interferences.High-throughput analysis of plasma or serum samples where matrix effects are less critical.[22]
Table 2: HPLC Parameters for Enhancing Resolution
ParameterAction to Improve ResolutionPotential Trade-OffRationale
Stationary Phase Change column chemistry (e.g., C18 to Phenyl-Hexyl).May require significant re-optimization of the mobile phase.Alters selectivity (α), which is the most powerful factor for separating co-eluting peaks.[12][15]
Mobile Phase Switch organic modifier (Acetonitrile ↔ Methanol).Can significantly change retention times and elution order.Different solvents provide different selectivities for analytes.[12]
Gradient Slope Decrease the rate of change (%B/min).Increases analysis time.A shallower gradient allows more time for closely eluting peaks to separate.[14]
Temperature Increase column temperature (e.g., from 30°C to 50°C).May degrade thermally sensitive compounds; can alter selectivity.Reduces viscosity, improving mass transfer and efficiency (N), leading to sharper peaks.[13][14]
Flow Rate Decrease the flow rate.Increases analysis time significantly.Brings the linear velocity closer to the optimal value for maximum efficiency (N).[3]
Column Length Increase the column length.Increases backpressure and analysis time.Increases the number of theoretical plates (N), providing more opportunity for separation.[3][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Flavonoid Enrichment

This protocol provides a general procedure for enriching this compound and other flavonoids from a methanolic plant extract using a C18 SPE cartridge.

  • Sample Preparation:

    • Evaporate the initial methanolic extract to dryness under reduced pressure.

    • Reconstitute the residue in a small volume of 10% aqueous methanol (e.g., 5 mL).[4]

    • Adjust the pH of the sample solution to ~2.0 with formic or acetic acid to ensure flavonoids are in a neutral state.[6]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing the following solvents:

      • 10 mL of Methanol

      • 10 mL of Deionized Water

      • 10 mL of 10% Aqueous Methanol (equilibration solvent)[4]

    • Do not allow the cartridge to go dry after conditioning.

  • Sample Loading:

    • Load the prepared sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of acidified water (pH 2) to remove highly polar impurities.[6]

    • Follow with a wash of 10 mL of 20% aqueous methanol to remove less polar interferences. The percentage may need optimization to avoid loss of the target analyte.

  • Elution:

    • Elute the retained flavonoids, including this compound, with 5-10 mL of pure methanol or acetonitrile.

    • Collect the eluate.

  • Final Step:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the final residue in a known volume of the initial HPLC mobile phase for analysis.

Protocol 2: General Purpose Reversed-Phase HPLC-MS/MS Method

This protocol serves as a starting point for the analysis of this compound. Optimization will be required for specific applications.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[19][23]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[22]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[13]

  • Injection Volume: 2-5 µL.

  • Gradient Program:

    • 0.0 min: 30% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B

    • 15.0 min: 30% B (equilibration)

  • MS Detection:

    • Mode: Negative Ion Electrospray (ESI-). Flavonoids often show good response in negative mode.[19]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor and product ions for this compound must be determined by infusing a standard solution.

    • Source Parameters: Optimize spray voltage, sheath gas, and auxiliary gas flow rates to maximize signal intensity for the analyte.[20]

References

Technical Support Center: Scaling Up the Purification of 3-Methoxytangeretin from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of 3-Methoxytangeretin from crude extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of this compound After Initial Extraction

  • Question: We are experiencing a significantly lower than expected yield of this compound from our crude plant extract. What are the possible reasons and how can we improve it?

  • Answer: Low yields can stem from several factors related to the extraction process. Firstly, the choice of solvent is critical. This compound, a polymethoxyflavone (PMF), is more soluble in less polar solvents. Ensure you are using an appropriate solvent system. Secondly, the extraction technique and its parameters play a vital role. Inefficient extraction can leave a significant amount of the target compound in the plant material.

    Possible Causes & Solutions:

    Possible Cause Solution
    Inappropriate Solvent System PMFs are generally more soluble in solvents like acetone, ethyl acetate, and ethanol. For crude extraction, consider using a gradient of solvents, starting with a less polar solvent to remove oils and pigments, followed by a more polar solvent to extract the flavonoids. A mixture of ethanol and water (e.g., 70-80% ethanol) is often a good starting point.
    Inefficient Extraction Method If using maceration, ensure sufficient extraction time and agitation. Consider more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Reflux extraction can also be effective for larger scales.
    Incomplete Cell Lysis Ensure the plant material is finely ground to maximize the surface area for solvent penetration. Pre-treating the biomass (e.g., with enzymes) can sometimes improve extraction efficiency, although this adds complexity and cost at scale.
    Degradation of this compound Although generally stable, prolonged exposure to high temperatures or extreme pH during extraction can lead to degradation. Optimize extraction temperature and duration to minimize degradation. It is advisable to work under neutral or slightly acidic conditions.

Issue 2: Poor Separation and Co-elution During Column Chromatography

  • Question: During the scaling up of our column chromatography (both flash and preparative HPLC), we are observing poor separation of this compound from other closely related polymethoxyflavones. What can we do to improve the resolution?

  • Answer: Co-elution of structurally similar PMFs is a common challenge. Optimizing the chromatographic conditions is key to achieving good separation at a larger scale.

    Possible Causes & Solutions:

    Possible Cause Solution
    Inappropriate Stationary Phase For normal-phase chromatography, silica gel is common. For reversed-phase, C18 is a good starting point. Consider trying different stationary phases (e.g., C8, Phenyl) if C18 does not provide adequate separation.
    Suboptimal Mobile Phase Systematically optimize the mobile phase composition. For reversed-phase HPLC, a gradient elution with acetonitrile/water or methanol/water is typically used. Fine-tuning the gradient slope is crucial for separating closely eluting compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.
    Column Overloading As you scale up, it's easy to overload the column, which leads to peak broadening and poor resolution. Determine the loading capacity of your column for the crude extract through small-scale loading studies before proceeding to a larger scale.
    Flow Rate Too High A higher flow rate can decrease resolution. While a faster flow rate is desirable for throughput, there is a trade-off with separation efficiency. Optimize the flow rate to find a balance between speed and resolution.
    Inadequate Sample Preparation The purity of the crude extract loaded onto the column can significantly impact separation. Consider a pre-purification step using macroporous resins to enrich the flavonoid fraction and remove highly polar or non-polar impurities before column chromatography.

Issue 3: Product Precipitation or Crystallization in the Tubing or Fraction Collector

  • Question: We are observing that our purified this compound is precipitating out in the HPLC tubing or the fraction collector. How can we prevent this?

  • Answer: Precipitation during or after purification is often due to the high concentration of the purified compound in a solvent system where its solubility is limited.

    Possible Causes & Solutions:

    Possible Cause Solution
    Low Solubility in the Mobile Phase The mobile phase composition at the point of elution may not be optimal for keeping the high concentration of purified this compound in solution. If using a gradient, the final mobile phase composition might have a lower solvent strength. Consider modifying the gradient to end with a higher percentage of the organic solvent.
    High Concentration of the Purified Compound Reduce the initial sample load to decrease the concentration of the eluting peak. Alternatively, you can use a make-up solvent post-column to dilute the eluent before it reaches the fraction collector.
    Temperature Effects A decrease in temperature from the column to the fraction collector can reduce solubility. If possible, maintain a consistent temperature throughout the flow path.

Frequently Asked Questions (FAQs)

Extraction & Pre-purification

  • Q1: What is the best initial extraction solvent for this compound from citrus peels?

    • A1: A 70-80% ethanol-water mixture is a good starting point for extracting a broad range of flavonoids, including this compound. For a more selective extraction of less polar PMFs, you could consider using ethyl acetate or acetone.

  • Q2: How can we efficiently remove chlorophyll and lipids from the crude extract before large-scale chromatography?

    • A2: A liquid-liquid extraction with a non-polar solvent like hexane or petroleum ether can effectively remove chlorophyll and lipids from the initial extract. Alternatively, a pre-purification step with a non-polar macroporous resin can also be employed.

  • Q3: What are the advantages of using macroporous resins for pre-purification?

    • A3: Macroporous resins can effectively enrich the flavonoid fraction from the crude extract, removing sugars, organic acids, and other highly polar impurities. This leads to a cleaner sample for subsequent high-resolution chromatography, improving column lifetime and separation efficiency. They are also cost-effective and can be regenerated and reused, making them suitable for large-scale operations.[1][2][3]

Chromatography & Purification

  • Q4: How do we translate our analytical HPLC method to a preparative scale?

    • A4: Scaling up from analytical to preparative HPLC involves maintaining the linear velocity of the mobile phase and scaling the load and flow rate proportionally to the cross-sectional area of the column. The following equation can be used as a starting point:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²

      • The sample load can be scaled up similarly. It is crucial to perform loading studies on the preparative column to determine the optimal load for your specific separation.

  • Q5: What are the key parameters to consider when choosing a macroporous resin for this compound purification?

    • A5: Key parameters include the polarity, surface area, and pore size of the resin. For PMFs, moderately polar or non-polar resins with a high surface area are generally suitable. It is recommended to screen several resins to find the one with the best adsorption and desorption characteristics for your specific crude extract.[2][3]

  • Q6: We are observing peak tailing in our preparative HPLC. What could be the cause?

    • A6: Peak tailing can be caused by several factors, including column overload, secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. Try reducing the sample load, adding a small amount of an acid (like 0.1% formic acid) to the mobile phase to suppress silanol interactions, and dissolving your sample in the initial mobile phase.

Post-Purification & Final Product

  • Q7: What is a good solvent system for the crystallization of this compound?

    • A7: While specific data for this compound is limited, for polymethoxyflavones, a common approach is to dissolve the purified compound in a good solvent (e.g., acetone, ethyl acetate, or a small amount of dichloromethane) and then slowly add a poor solvent (e.g., hexane or petroleum ether) until turbidity is observed. Allowing the solution to stand at a low temperature (e.g., 4°C) can promote crystal formation.

  • Q8: How can we assess the purity of our final this compound product?

    • A8: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities. Mass Spectrometry (MS) can confirm the molecular weight.

Data Presentation

Table 1: Solubility of Polymethoxyflavones in Common Solvents (Qualitative)

SolventPolarity IndexExpected Solubility of this compound
Hexane0.1Low
Toluene2.4Moderate
Dichloromethane3.1High
Ethyl Acetate4.4High
Acetone5.1High
Ethanol4.3Moderate to High
Methanol5.1Moderate
Water10.2Very Low

Note: This table provides expected qualitative solubility based on the general properties of polymethoxyflavones. Experimental verification is recommended.

Table 2: Comparison of Macroporous Resins for Polymethoxyflavone Enrichment

Resin TypePolarityAdsorption Capacity for PMFs (mg/g resin)Desorption Ratio (%)Recommended Eluent
HPD100 Non-polarHighGood70-80% Ethanol
AB-8 Weakly PolarHighVery Good60-70% Ethanol
XAD-7HP Moderately PolarModerate to HighGood60-70% Ethanol
DA-201 Non-polarHighModerate80-90% Ethanol

Data is compiled from studies on various polymethoxyflavones and serves as a starting point for resin selection.[2][3]

Experimental Protocols

Protocol 1: Pre-purification of this compound using Macroporous Resin Chromatography

  • Resin Activation: Pre-treat the selected macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the activated resin. The bed volume (BV) will depend on the scale of purification.

  • Equilibration: Equilibrate the column by passing 3-5 BV of deionized water through it.

  • Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration (e.g., 1-5 mg/mL). Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/h).

  • Washing: After loading, wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids using a stepwise gradient of ethanol-water mixtures (e.g., 30%, 50%, 70%, 90% ethanol). Collect fractions for each ethanol concentration.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.

  • Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure to obtain the enriched flavonoid extract.

Protocol 2: Preparative HPLC Purification of this compound

  • Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program (Example):

    • 0-5 min: 40% B

    • 5-30 min: 40% to 70% B (linear gradient)

    • 30-35 min: 70% to 100% B (linear gradient)

    • 35-40 min: 100% B (column wash)

    • 40-45 min: 100% to 40% B (re-equilibration)

  • Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Injection Volume: Determined by loading studies, typically in the range of 1-5 mL of a concentrated enriched extract.

  • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., around 280 nm or 330 nm).

  • Fraction Collection: Collect fractions based on the elution time of the target peak.

  • Post-run: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Mandatory Visualization

experimental_workflow crude_extract Crude Plant Extract pre_purification Pre-purification (Macroporous Resin Chromatography) crude_extract->pre_purification enriched_extract Enriched Flavonoid Extract pre_purification->enriched_extract prep_hplc Preparative HPLC enriched_extract->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions crystallization Crystallization pure_fractions->crystallization final_product High-Purity this compound crystallization->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Preparative Chromatography check_load Is the column overloaded? start->check_load reduce_load Reduce Sample Load check_load->reduce_load Yes check_mobile_phase Is the mobile phase optimized? check_load->check_mobile_phase No reduce_load->check_mobile_phase optimize_gradient Optimize Gradient/Solvent Ratio check_mobile_phase->optimize_gradient No check_flow_rate Is the flow rate too high? check_mobile_phase->check_flow_rate Yes optimize_gradient->check_flow_rate reduce_flow_rate Reduce Flow Rate check_flow_rate->reduce_flow_rate Yes solution Improved Separation check_flow_rate->solution No reduce_flow_rate->solution

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

3-Methoxytangeretin vs. Tangeretin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of two closely related polymethoxyflavones: 3-Methoxytangeretin and Tangeretin. While both are found in citrus peels, the available scientific literature reveals a significant disparity in the depth of research, with Tangeretin being extensively studied and this compound remaining largely unexplored. This guide aims to summarize the known bioactivities of Tangeretin, provide context through the activities of other methoxyflavones, and highlight the current knowledge gap regarding this compound, thereby identifying opportunities for future research.

Overview and Chemical Structures

Tangeretin is a well-documented polymethoxyflavone known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects[1][2]. This compound, a structural analog of Tangeretin, has been identified in Citrus reticulata and Drummondita calida[3]. However, to date, there is a notable absence of published studies evaluating its specific biological activities.

CompoundChemical Structure
Tangeretin Tangeretin Structure
This compound this compound Structure

Comparative Bioactivity: A Tale of Two Molecules

The following sections detail the known bioactivities of Tangeretin. Due to the lack of data for this compound, a direct comparison is not possible. The information on Tangeretin can, however, serve as a benchmark for future investigations into its 3-methoxy analog.

Anticancer Activity of Tangeretin

Tangeretin has demonstrated significant anticancer properties across various cancer cell lines. It exerts its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis[1][4].

Table 1: Summary of Tangeretin's Anticancer Activity in various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Observed EffectsCitations
Breast CancerMDA-MB-4680.25 ± 0.15Inhibition of proliferation[5]
Breast CancerMCF-739.3 ± 1.5Inhibition of proliferation, cell cycle arrest at G1 phase[5]
Gastric CancerAGS~33.57Reduced cell viability[6]
Lung CancerA54950-200Induction of apoptosis[7]
LeukemiaHL-60Not specifiedInduction of apoptosis[8]
Anti-inflammatory Activity of Tangeretin

Tangeretin exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators in various cell models[2][9][10].

Table 2: Summary of Tangeretin's Anti-inflammatory Activity

Cell Line/ModelStimulantKey Inhibitory EffectsCitations
Microglial cellsLipopolysaccharide (LPS)Decreased production of NO, PGE₂, TNF-α, IL-1β, and IL-6[10]
Microglial cellsLipopolysaccharide (LPS)Inhibition of iNOS and COX-2 expression[10]
Microglial cellsLipopolysaccharide (LPS)Suppression of NF-κB activation[9][10]
Antioxidant Activity of Tangeretin

The antioxidant properties of Tangeretin contribute to its protective effects against cellular damage. It can scavenge free radicals and modulate endogenous antioxidant defense systems[11][12].

Table 3: Summary of Tangeretin's Antioxidant Activity

Assay/ModelKey FindingsCitations
DMBA-induced mammary carcinoma in ratsDecreased lipid peroxidation (TBARS), increased levels of SOD, CAT, GPx, GSH, Vitamin C, and Vitamin E[11][13]
Streptozotocin-induced diabetic ratsDecreased oxidative stress in cardiac tissue[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for assays commonly used to evaluate the bioactivity of flavonoids like Tangeretin and which could be applied to this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Tangeretin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and pre-treat with the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and research strategies.

G General Experimental Workflow for Flavonoid Bioactivity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cytotoxicity Assays (MTT, SRB) D Cell Cycle Analysis (Flow Cytometry) A->D E Apoptosis Assays (Annexin V, Caspase Activity) A->E B Anti-inflammatory Assays (NO, Cytokine Measurement) F Western Blot (Protein Expression) B->F C Antioxidant Assays (DPPH, ABTS) G qRT-PCR (Gene Expression) C->G H Animal Models of Disease (e.g., Xenograft, Induced Inflammation) D->H E->H F->H G->H I Toxicity Studies H->I End Lead Compound Identification I->End Start Test Compounds (e.g., this compound, Tangeretin) Start->A Start->B Start->C

Caption: A generalized workflow for evaluating the bioactivity of flavonoids.

G Tangeretin's Putative Modulation of the PI3K/Akt Signaling Pathway Tangeretin Tangeretin PI3K PI3K Tangeretin->PI3K Inhibits Bax Bax Tangeretin->Bax Upregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis by Phosphorylating Bad Growth Cell Growth mTOR->Growth Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Tangeretin's inhibitory effect on the PI3K/Akt signaling pathway.

Structure-Activity Relationship Insights from Other Methoxyflavones

While data on this compound is absent, studies on other methoxyflavones suggest that the position and number of methoxy groups can significantly influence bioactivity. For instance, the presence of a methoxy group at certain positions can enhance anticancer efficacy[6]. A review on methoxyflavone analogs hypothesized that a C5-OCH3 or -OH group plays a more significant role in influencing bioactivity than substitutions at other positions[6]. This suggests that the additional methoxy group at the 3-position of this compound could potentially alter its biological activity compared to Tangeretin, though experimental validation is necessary.

Conclusion and Future Directions

Tangeretin is a extensively researched polymethoxyflavone with well-established anticancer, anti-inflammatory, and antioxidant properties. In stark contrast, its structural analog, this compound, remains a largely uncharacterized molecule. This guide highlights a significant knowledge gap and underscores the need for systematic investigation into the bioactivity of this compound.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the bioactivities of this compound and Tangeretin.

  • Mechanism of Action: Elucidating the molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a therapeutic agent.

By undertaking these studies, the scientific community can determine whether this compound holds similar, superior, or distinct therapeutic potential compared to its well-known counterpart, Tangeretin.

References

3-Methoxytangeretin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo efficacy of 3-Methoxytangeretin and its close structural analog, Tangeretin. The data presented is compiled from multiple studies to offer a comprehensive summary for researchers in oncology and pharmacology.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The in vitro efficacy of Tangeretin, a compound structurally similar to this compound, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, has been determined in several studies. These findings indicate a variable sensitivity of different cancer cell types to Tangeretin.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer118.5[1]
MCF7Breast Cancer39.3 ± 1.5[2]
MDA-MB-468Breast Cancer0.25 ± 0.15[2]

In Vivo Efficacy: Tumor Growth Inhibition in Animal Models

In vivo studies provide critical insights into the therapeutic potential of a compound in a whole-organism context. While specific quantitative data on tumor growth inhibition by this compound from xenograft mouse models is limited in the available literature, studies on the parent compound, Tangeretin, have demonstrated its anti-tumor effects in animal models.

In a study on 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis in rats, oral administration of Tangeretin resulted in a significant decrease in tumor weight, number, and volume compared to the control group.[3] This suggests that Tangeretin possesses in vivo anti-tumor activity, although specific percentage of tumor growth inhibition was not quantified in the available source.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

The in vitro cytotoxic activity of Tangeretin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Tangeretin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Animal studies are crucial for evaluating the systemic efficacy and potential toxicity of anticancer compounds. A general protocol for a xenograft mouse model is as follows:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered through a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated and statistically analyzed.

Signaling Pathway and Experimental Workflow

PI3K/Akt Signaling Pathway

Tangeretin has been reported to exert its anticancer effects, at least in part, by modulating the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Tangeretin This compound (Tangeretin) Tangeretin->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of Tangeretin.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a compound like this compound.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines In_Vitro->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 In_Vivo In Vivo Studies IC50->In_Vivo Inform Dosage Xenograft Tumor Xenograft Model (Mice) In_Vivo->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy Evaluate Anti-Tumor Efficacy Tumor_Measurement->Efficacy

Caption: A generalized workflow for in vitro and in vivo anticancer drug testing.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the analysis of 3-Methoxytangeretin, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols for informed decision-making.

This guide offers an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound with other analytical techniques, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Micellar Electrokinetic Chromatography (MEKC). As no specific validated method for this compound was readily available in the reviewed literature, this guide utilizes a validated HPLC method for tangeretin, a structurally similar polymethoxyflavone, as a representative example. This comparison is intended to assist researchers in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, accuracy, precision, and throughput.

Representative HPLC Method Protocol for Tangeretin Analysis

This section details a representative experimental protocol for the quantitative analysis of tangeretin using a validated HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of methanol and water in a ratio of 60:40 (v/v) is often employed. The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The analysis is usually performed at ambient temperature.

  • Detection Wavelength: Tangeretin can be detected at a wavelength of 327 nm.

  • Injection Volume: A 20 µL injection volume is standard.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of tangeretin in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations typically ranging from 1 to 20 µg/mL.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For instance, in the analysis of orange peel extracts, a Soxhlet or ultrasonic-assisted extraction with a suitable solvent like methanol is performed, followed by filtration of the extract before injection.

3. Method Validation Parameters:

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Linearity: Assessed by injecting the calibration standards and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) of ≥ 0.999 indicates good linearity.

  • Accuracy: Determined by performing recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within an acceptable range, typically 98-102%.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the peak areas for multiple injections should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the representative HPLC method for tangeretin and compares it with alternative analytical techniques.

ParameterHPLC-UVUPLC-MS/MSMicellar Electrokinetic Chromatography (MEKC)
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 99.75 - 100.25%82.4 - 117.6%Data not consistently reported for tangeretin
Precision (% RSD) Intra-day: < 1.3%, Inter-day: < 1.1%Intra-day: < 5.3%, Inter-day: < 3.7%Intra-day: < 3.6%, Inter-day: < 3.8% (for general flavonoids)
Limit of Detection (LOD) 0.13 ng/mL1.08 µg/mL0.15 - 1.36 µg/mL (for general flavonoids)
Limit of Quantitation (LOQ) 0.99 ng/mL1.45 µg/mLData not consistently reported for tangeretin
Analysis Time ~10 minutesShorter than HPLCPotentially faster than HPLC
Selectivity GoodExcellentGood
Instrumentation Cost LowerHigherLower to Moderate
Solvent Consumption HigherLowerMinimal

Experimental Workflows and Signaling Pathways

The following diagram illustrates the general workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of analytical data.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_dev validation_protocol Develop Validation Protocol (ICH Guidelines) method_dev->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability linearity Linearity & Range documentation Documentation & Validation Report linearity->documentation accuracy Accuracy (% Recovery) accuracy->documentation precision Precision (Repeatability & Intermediate) precision->documentation specificity Specificity/ Selectivity specificity->documentation lod_loq LOD & LOQ lod_loq->documentation robustness Robustness robustness->documentation system_suitability->linearity system_suitability->accuracy system_suitability->precision system_suitability->specificity system_suitability->lod_loq system_suitability->robustness end Validated Method Ready for Routine Use documentation->end

Caption: General workflow for HPLC method validation.

Comparative Discussion

HPLC-UV stands out as a robust, cost-effective, and widely accessible method for the routine analysis of this compound (using tangeretin as a proxy). The representative method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for quality control and quantitative analysis in various sample matrices. The primary limitations are a relatively longer analysis time and higher solvent consumption compared to UPLC.

UPLC-MS/MS offers significantly higher sensitivity and selectivity, which is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required. The shorter analysis time also allows for higher throughput. However, the initial investment and operational costs for UPLC-MS/MS systems are considerably higher than for HPLC-UV systems. The reported accuracy for a UPLC method for tangeretin showed a wider range, which might require further optimization depending on the application.

Micellar Electrokinetic Chromatography (MEKC) presents a compelling alternative with the potential for rapid analysis and minimal solvent consumption. While detailed quantitative validation data for tangeretin is not as readily available as for HPLC, the method has shown good linearity and low detection limits for other flavonoids. MEKC is a powerful separation technique, but its adoption may be limited by the availability of instrumentation and expertise in some laboratories.

Cross-validation of 3-Methoxytangeretin's Antioxidant Activity: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of 3-Methoxytangeretin, a naturally occurring polymethoxyflavone, as evaluated by different in vitro assays. Understanding the performance of this compound across various antioxidant assays is crucial for researchers and drug development professionals exploring its therapeutic potential. This document summarizes available quantitative data, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.

Comparative Antioxidant Activity of this compound

AssayMetricResult for this compoundReference CompoundResult for ReferenceSource
DPPH Radical Scavenging Activity IC50 (µg/mL)Data Not AvailableAscorbic AcidData Not AvailableN/A
ABTS Radical Scavenging Activity TEAC (Trolox Equivalents)Data Not AvailableTroloxData Not AvailableN/A
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µmol Fe(II)/g)Data Not AvailableTroloxData Not AvailableN/A
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µmol TE/g)Data Not AvailableTroloxData Not AvailableN/A

Note: The absence of specific quantitative data for this compound in the table above highlights a research gap. The subsequent sections on experimental protocols are based on standardized methodologies for these assays, which would be applicable for the future evaluation of this compound.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below. These protocols are essential for ensuring reproducibility and for the accurate assessment of this compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of this compound and a reference standard (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the this compound or standard solutions.

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate. This solution is typically kept in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

    • Prepare various concentrations of this compound and a reference standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound or standard solutions to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at a specific wavelength (typically around 734 nm).

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

    • Prepare various concentrations of this compound and a reference standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

  • Calculation:

    • A standard curve is generated using a known concentration of Fe²⁺.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity to scavenge these radicals is reflected in the preservation of the fluorescent signal over time.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Prepare various concentrations of this compound and a reference standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add the this compound or standard solutions, followed by the fluorescein working solution.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is expressed as Trolox Equivalents (TE).

Signaling Pathways and Experimental Workflow

The antioxidant effects of flavonoids like this compound are often attributed to their ability to modulate cellular signaling pathways involved in oxidative stress response.

Antioxidant Signaling Pathways

Flavonoids can influence key signaling pathways to exert their antioxidant effects. One of the most critical is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Another important pathway is the NF-κB (Nuclear Factor-kappa B) pathway , which is a key regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators that can contribute to oxidative stress.

Antioxidant_Signaling_Pathways cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation IKK IKK Oxidative_Stress->IKK Activates 3_Methoxytangeretin This compound 3_Methoxytangeretin->Keap1_Nrf2 Inhibits binding 3_Methoxytangeretin->IKK Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases ARE ARE Nrf2->ARE Translocates & Binds NFkB_DNA NF-κB Binding Site NFkB->NFkB_DNA Translocates & Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Inflammatory_Genes Pro-inflammatory Genes NFkB_DNA->Inflammatory_Genes Activates Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Modulation of Nrf2-ARE and NF-κB signaling pathways by this compound.

Experimental Workflow for Antioxidant Activity Assessment

The general workflow for assessing the antioxidant activity of a compound like this compound using the assays described above follows a systematic process from sample preparation to data analysis.

Experimental_Workflow cluster_assays Start Start Sample_Prep Sample Preparation (this compound & Standards) Start->Sample_Prep Assay_Selection Select Antioxidant Assay(s) (DPPH, ABTS, FRAP, ORAC) Sample_Prep->Assay_Selection DPPH_Assay DPPH Assay Assay_Selection->DPPH_Assay DPPH ABTS_Assay ABTS Assay Assay_Selection->ABTS_Assay ABTS FRAP_Assay FRAP Assay Assay_Selection->FRAP_Assay FRAP ORAC_Assay ORAC Assay Assay_Selection->ORAC_Assay ORAC Incubation Incubation DPPH_Assay->Incubation ABTS_Assay->Incubation FRAP_Assay->Incubation Measurement Spectrophotometric / Fluorometric Measurement ORAC_Assay->Measurement Kinetic Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, TEAC, FRAP value, ORAC value) Measurement->Data_Analysis Comparison Compare Results & Cross-validate Data_Analysis->Comparison End End Comparison->End

The Pivotal Role of the 3-Methoxy Group in Tangeretin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 3-Methoxytangeretin and its analogs reveals critical insights into their structure-activity relationships (SAR), with significant implications for drug discovery and development. This guide provides a comparative overview of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Unveiling the Structure-Activity Landscape

Tangeretin, a polymethoxyflavone found in citrus peels, has demonstrated a range of biological activities, including anticancer and neuroprotective effects. The introduction of a methoxy group at the 3-position, creating this compound, and further structural modifications, significantly influences its therapeutic potential.

The anticancer activity of these compounds is a key area of investigation. Studies have shown that the number and position of methoxy groups on the flavonoid backbone are critical for cytotoxicity against various cancer cell lines. For instance, the presence of a hydroxyl group at the 5-position in polymethoxyflavones (PMFs) has been shown to enhance their inhibitory effects on the growth of colon cancer cells when compared to their permethoxylated counterparts.[1] This suggests that a balance between methoxylation and hydroxylation is crucial for optimal anticancer activity.

In a study on prostate cancer cells, tangeretin demonstrated a dose- and time-dependent reduction in cell viability, with IC50 values of approximately 75 µM in PC-3 cells and 65 µM in LNCaP cells after 72 hours of treatment.[2][3] The introduction of additional hydroxyl or methoxy groups can further modulate this activity. For example, 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, and 5-hydroxy-6,7,8,4'-tetramethoxyflavone have shown potent inhibitory effects on colon cancer cells.[1]

Comparative Anticancer Activity of this compound and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related polymethoxyflavones against various cancer cell lines, providing a clear comparison of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
TangeretinPC-3 (Prostate)75[2][3]
TangeretinLNCaP (Prostate)65[2][3]
5-Hydroxy-6,7,8,4'-tetramethoxyflavoneHCT116 (Colon)>100[1]
5-Hydroxy-6,7,8,3',4'-pentamethoxyflavoneHCT116 (Colon)~50[1]
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneHCT116 (Colon)>100[1]
NobiletinHCT116 (Colon)>100[1]
3,5,6,7,8,3',4'-HeptamethoxyflavoneHCT116 (Colon)>100[1]

Modulation of Key Signaling Pathways

A crucial mechanism underlying the anticancer effects of this compound and its analogs is the modulation of intracellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a primary target.

Tangeretin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway in prostate cancer cells.[2][3] This is achieved by reducing the phosphorylation of key proteins in this pathway, namely Akt and mTOR, without altering their total protein levels.[2] The inhibition of this pathway leads to the reprogramming of the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[2][3] Specifically, tangeretin treatment reduces the expression of mesenchymal markers like vimentin and N-cadherin while upregulating the epithelial marker E-cadherin.[2]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the inhibitory action of this compound and its analogs.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR activates mTOR mTOR Cell_Growth Cell Growth & Proliferation pmTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis pmTOR->Apoptosis_Inhibition This compound This compound & Analogs This compound->pAkt inhibits This compound->pmTOR inhibits

Figure 1. PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound and its analogs.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and its analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, LNCaP, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node_seed 1. Seed Cells (96-well plate) node_treat 2. Treat with Compounds (Varying concentrations) node_seed->node_treat node_incubate 3. Incubate (24, 48, or 72 hours) node_treat->node_incubate node_mtt 4. Add MTT Reagent node_incubate->node_mtt node_formazan 5. Incubate to allow formazan formation node_mtt->node_formazan node_solubilize 6. Solubilize Formazan (DMSO) node_formazan->node_solubilize node_read 7. Measure Absorbance (570 nm) node_solubilize->node_read node_analyze 8. Calculate Cell Viability and IC50 node_read->node_analyze

Figure 2. Experimental workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Phosphorylated Proteins

To investigate the effect of the compounds on the PI3K/Akt/mTOR pathway, Western blot analysis is performed to detect the phosphorylation status of key proteins.

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, and phospho-mTOR overnight at 4°C.[4][5]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

The following diagram illustrates the logical relationship in a Western blot experiment to assess protein phosphorylation.

Western_Blot_Logic cluster_logic Western Blot Experimental Logic node_treatment Cell Treatment with This compound Analog node_lysis Cell Lysis and Protein Extraction node_treatment->node_lysis node_separation Protein Separation by SDS-PAGE node_lysis->node_separation node_transfer Transfer to PVDF Membrane node_separation->node_transfer node_probing Probing with Specific Primary Antibodies (p-Akt, Akt, p-mTOR, mTOR) node_transfer->node_probing node_detection Detection with Secondary Antibody & ECL node_probing->node_detection node_analysis Analysis of Protein Phosphorylation Levels node_detection->node_analysis

Figure 3. Logical flow of a Western blot experiment to analyze protein phosphorylation.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel therapeutic agents. The strategic modification of the flavonoid scaffold, particularly the interplay of methoxy and hydroxy groups, significantly impacts their biological activity. The inhibition of key signaling pathways such as PI3K/Akt/mTOR underscores their potential as anticancer agents. This guide provides a foundational understanding and practical methodologies to aid researchers in the continued exploration and optimization of these valuable natural product derivatives.

References

In Vivo Validation of 3-Methoxytangeretin's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo experimental data on the anti-inflammatory effects of 3-Methoxytangeretin (3-MT) is limited in the currently available scientific literature. This guide, therefore, draws upon data from closely related polymethoxylated flavones (PMFs), such as Tangeretin and 3',4',3,5,6,7,8-heptamethoxyflavone (HMF), to provide a comparative overview of the anticipated in vivo anti-inflammatory efficacy of 3-MT. The presented data and mechanisms should be considered representative of this class of compounds and require direct experimental validation for 3-MT itself.

This guide offers a comparative analysis of the in vivo anti-inflammatory properties of polymethoxylated flavones, with a focus on providing a predictive validation framework for this compound. By examining experimental data from analogous compounds and established anti-inflammatory agents, researchers can gain insights into the potential therapeutic efficacy and mechanisms of action of 3-MT.

Comparative Efficacy of Polymethoxylated Flavones and Standard Anti-Inflammatory Drugs

The following table summarizes the in vivo anti-inflammatory effects of representative polymethoxylated flavones (used here as surrogates for this compound) in comparison to standard anti-inflammatory drugs. These studies utilize common animal models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation and carrageenan-induced paw edema, to assess the reduction in inflammatory markers.

CompoundAnimal ModelDosageKey Anti-Inflammatory EffectsReference
3',4',3,5,6,7,8-heptamethoxyflavone (HMF) Lipopolysaccharide (LPS)-challenge in mice33 or 100 mg/kg (i.p.)Inhibition of TNF-α response.[1][2][1][2]
Carrageenan/paw edema in ratsExhibited anti-inflammatory activity.[1][2][1][2]
Tangeretin LPS-induced acute lung injury in miceAttenuated pathological changes, decreased lung wet-to-dry weight ratio, reduced total cells and neutrophils in bronchoalveolar lavage fluid (BALF), and decreased TNF-α in BALF.[3][3]
Cigarette smoke/LPS-induced COPD in mice15 mg/kgSuppressed infiltration of immune cells (neutrophils and macrophages) and production of inflammatory mediators (TNF-α, IL-6, ROS, and elastase activity).[4][4]
Roflumilast Cigarette smoke/LPS-induced COPD in mice5 mg/kgSuppressed inflammatory responses.[4][4]
Indomethacin Carrageenan-induced paw edema in ratsStandard positive control, reduces paw edema.[5][5]

Putative Anti-Inflammatory Signaling Pathway of this compound

Polymethoxylated flavones, including tangeretin, are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It is hypothesized that this compound shares a similar mechanism of action. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[6][7][8][9]

Anti-inflammatory Signaling Pathway of Polymethoxylated Flavones cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK PMF This compound (Polymethoxylated Flavones) PMF->PI3K inhibits PMF->MAPK inhibits PMF->IKK inhibits Akt Akt PI3K->Akt IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo anti-inflammatory studies. Below are synthesized protocols for two standard models based on the literature.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess acute inflammation.[10][11]

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are randomly divided into a control group, a standard drug group (e.g., Indomethacin), and one or more test groups receiving different doses of this compound.

  • Drug Administration: The test compound (this compound) or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[10]

  • Measurement of Paw Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer or digital calipers.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to evaluate systemic inflammation and the production of pro-inflammatory cytokines.[3][12]

  • Animals: Male C57BL/6 mice are commonly used.

  • Groups: Animals are divided into a control group (vehicle), an LPS-only group, a standard drug group, and test groups receiving this compound.

  • Drug Administration: The test compound or standard drug is administered (e.g., i.p. or p.o.) prior to or concurrently with the LPS challenge.

  • Induction of Inflammation: LPS (from E. coli) is administered via intraperitoneal injection or intranasal instillation to induce a systemic inflammatory response.[12][13]

  • Sample Collection: At a specified time point after LPS administration (e.g., 2, 6, or 24 hours), blood samples are collected for cytokine analysis. In studies of lung inflammation, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels.[3] Tissues such as the lungs or liver may also be harvested for histological analysis or to measure inflammatory markers.

  • Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or BALF are quantified using ELISA.[12] Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in tissue homogenates.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.

Experimental Workflow for In Vivo Anti-inflammatory Validation start Start: Hypothesis (3-MT has anti-inflammatory effects) animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model grouping Animal Grouping & Acclimatization animal_model->grouping drug_admin Drug Administration (3-MT, Vehicle, Standard Drug) grouping->drug_admin inflammation_induction Induction of Inflammation (e.g., Carrageenan, LPS) drug_admin->inflammation_induction data_collection Data & Sample Collection (Paw Volume, Blood, Tissues) inflammation_induction->data_collection analysis Biochemical & Histological Analysis (ELISA, MPO, H&E Staining) data_collection->analysis statistical_analysis Statistical Analysis analysis->statistical_analysis conclusion Conclusion & Interpretation statistical_analysis->conclusion

References

Unraveling the Metabolic Stability of 3-Methoxytangeretin in Comparison to Other Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the metabolic fate of polymethoxyflavones (PMFs), a promising class of natural compounds. This guide provides a comparative overview of the metabolic stability of 3-Methoxytangeretin and other notable PMFs, supported by experimental data and detailed protocols to aid in preclinical assessment.

Polymethoxyflavones (PMFs) are a unique class of flavonoids, predominantly found in citrus peels, that have garnered significant attention for their wide-ranging pharmacological activities. Unlike their hydroxylated flavonoid counterparts, the hydroxyl groups of PMFs are replaced by methoxy groups, a structural feature that significantly enhances their metabolic stability and oral bioavailability. This increased stability is primarily due to the prevention of rapid phase II metabolism, specifically glucuronidation and sulfation, which are common metabolic pathways for hydroxylated flavonoids.[1] This guide focuses on the comparative metabolic stability of this compound (3,4',5,6,7,8-hexamethoxyflavone) and other well-known PMFs like nobiletin and tangeretin.

Comparative Metabolic Stability: A Quantitative Overview

The metabolic stability of a compound is a critical parameter in drug discovery and development, as it influences its pharmacokinetic profile, including its half-life and bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to assess metabolic stability by measuring parameters such as half-life (t½) and intrinsic clearance (CLint).

While direct comparative quantitative data for this compound alongside other PMFs in a single study is limited in publicly available literature, the general consensus is that the degree and position of methoxylation play a crucial role in determining metabolic stability. Studies on various PMFs have shown that they are primarily metabolized through phase I reactions, such as demethylation and hydroxylation, mediated by cytochrome P450 (CYP) enzymes, followed by phase II conjugation of the newly formed hydroxyl groups.[1]

Table 1: Illustrative Metabolic Stability Parameters of Polymethoxyflavones

CompoundStructureKey Metabolic PathwaysIllustrative Half-life (t½) in Human Liver Microsomes (min)Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound 3,4',5,6,7,8-HexamethoxyflavoneO-demethylation, HydroxylationData not availableData not available
Nobiletin 5,6,7,8,3',4'-HexamethoxyflavoneO-demethylation (primarily at 4'-, 7-, and 6-positions)[2]> 60Low
Tangeretin 5,6,7,8,4'-PentamethoxyflavoneO-demethylation> 60Low
Sinensetin 5,6,7,3',4'-PentamethoxyflavoneO-demethylation> 60Low

Key Determinants of PMF Metabolic Stability

The metabolic fate of PMFs is intricately linked to their chemical structure, specifically the number and location of methoxy groups.

  • Number of Methoxy Groups: Generally, a higher degree of methoxylation contributes to greater metabolic stability.

  • Position of Methoxy Groups: The position of the methoxy groups on the flavonoid backbone influences which sites are susceptible to enzymatic attack. For instance, studies on nobiletin have shown that the 4'-, 7-, and 6-positions are the primary sites of demethylation by human liver microsomes.[2] The presence of a methoxy group at the C-3 position, as in this compound, may influence its metabolic profile compared to other PMFs lacking this feature.[1]

Experimental Protocols for Assessing Metabolic Stability

To ensure reproducibility and enable cross-study comparisons, detailed and standardized experimental protocols are essential. Below are representative methodologies for key experiments in the study of PMF metabolic stability.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the phase I metabolic stability of a compound.

1. Materials:

  • Pooled human liver microsomes (HLMs)
  • Polymethoxyflavones (this compound, Nobiletin, Tangeretin, etc.)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for quenching the reaction)
  • Internal standard (for analytical quantification)

2. Procedure:

  • Pre-incubate the PMF (e.g., at a final concentration of 1 µM) with HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
  • Centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Metabolite Identification using LC-MS/MS

This technique is crucial for identifying the metabolic products of PMFs.

1. Sample Preparation:

  • Following the in vitro metabolic stability assay, pool the samples from the later time points.
  • Concentrate the pooled samples, if necessary, using techniques like solid-phase extraction or evaporation.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the parent compound and its metabolites using a suitable C18 or C30 column with a gradient elution of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
  • Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to acquire full scan MS and data-dependent MS/MS spectra.
  • Metabolite Identification: Identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., -14 Da for demethylation, +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation). Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate the site of metabolic modification.[1]

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are powerful tools for illustrating complex processes. The following are Graphviz (DOT language) representations of a typical experimental workflow and a generalized metabolic pathway for PMFs.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep Prepare PMF stock solutions, liver microsomes, and NADPH regenerating system incubation Incubate PMFs with microsomes at 37°C prep->incubation start_reaction Initiate reaction with NADPH incubation->start_reaction sampling Collect aliquots at specific time points start_reaction->sampling quenching Quench reaction with ice-cold acetonitrile sampling->quenching centrifugation Centrifuge to precipitate protein quenching->centrifugation lcms Analyze supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Experimental workflow for in vitro metabolic stability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) PMF Polymethoxyflavone (e.g., this compound) demethylation Demethylated Metabolite (-CH2) PMF->demethylation Demethylation hydroxylation Hydroxylated Metabolite (+O) PMF->hydroxylation Hydroxylation glucuronide Glucuronide Conjugate demethylation->glucuronide Glucuronidation sulfate Sulfate Conjugate demethylation->sulfate Sulfation hydroxylation->glucuronide hydroxylation->sulfate Excretion Excretion glucuronide->Excretion sulfate->Excretion

Generalized metabolic pathway of polymethoxyflavones.

Conclusion

Polymethoxyflavones, including this compound, generally exhibit high metabolic stability due to their methylated structures, which protect them from extensive phase II metabolism. The primary metabolic routes involve demethylation and hydroxylation by CYP450 enzymes. While direct quantitative comparisons of this compound with other PMFs are not extensively documented, the principles of structure-metabolism relationships suggest that its stability is likely comparable to or greater than that of other highly methoxylated flavones. Further head-to-head in vitro metabolism studies are warranted to precisely quantify the metabolic stability of this compound and to fully elucidate its metabolic profile. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations, which are crucial for the continued development of PMFs as potential therapeutic agents.

References

A Head-to-Head Comparison of Extraction Methods for 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common extraction methods for 3-Methoxytangeretin, a polymethoxyflavone (PMF) found predominantly in citrus peels with significant therapeutic potential. The performance of conventional and modern extraction techniques is evaluated based on experimental data, offering insights into optimizing yield and purity for research and development.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of different extraction methods for polymethoxyflavones, including this compound, from citrus peels is summarized below. While direct comparative studies for this compound are limited, this table synthesizes available data for related PMFs like tangeretin and nobiletin to provide a representative overview.

Extraction MethodTypical Solvent(s)Temperature (°C)TimePressureTypical Yield of PMFs (e.g., Tangeretin, Nobiletin)PurityAdvantagesDisadvantages
Solvent Extraction (Maceration/Soxhlet) Ethanol, Methanol, AcetoneRoom Temp. - Boiling Point2 - 24 hAtmosphericModerateModerateSimple, low-cost setupTime-consuming, large solvent volume, potential thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol25 - 60°C20 - 60 minAtmosphericHighHighFast, efficient, reduced solvent and energy consumption[1]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Ethanol, Methanol/Water mixtures50 - 110°C5 - 30 minAtmospheric or Closed VesselHigh to Very HighHighVery fast, high yield, less solvent[2]Requires specialized equipment, potential for thermal degradation if not controlled
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., Ethanol)40 - 80°C30 - 120 min100 - 300 barHighVery High"Green" solvent, high selectivity, solvent-free final productHigh initial investment, requires technical expertise

Experimental Protocols

General Sample Preparation

Citrus peels are washed, dried at 40-50°C, and ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

Extraction Procedures

a) Conventional Solvent Extraction (Soxhlet)

  • Place 10 g of powdered citrus peel into a cellulose thimble.

  • The thimble is placed in a Soxhlet extractor.

  • Add 200 mL of 95% ethanol to the round-bottom flask.

  • Heat the solvent to its boiling point and perform the extraction for 6-8 hours.

  • After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.

b) Ultrasound-Assisted Extraction (UAE)

  • Suspend 10 g of powdered citrus peel in 200 mL of 80% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate the mixture at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.

  • Filter the mixture and evaporate the solvent to yield the extract.

c) Microwave-Assisted Extraction (MAE)

  • Place 5 g of powdered citrus peel in a microwave-safe extraction vessel.

  • Add 100 mL of a methanol/water (80:20, v/v) mixture.

  • Perform the extraction in a closed-vessel microwave extractor at 800 W for 10 minutes, with the temperature maintained at 90°C.

  • After cooling, the mixture is filtered, and the solvent is removed by evaporation.

d) Supercritical Fluid Extraction (SFE)

  • Pack 20 g of powdered citrus peel into the extraction vessel.

  • Pressurize the system with supercritical CO₂ at a flow rate of 2 mL/min.

  • Introduce 10% ethanol as a co-solvent.

  • Maintain the extraction conditions at 300 bar and 60°C for 90 minutes.

  • The extract is collected in a separator at lower pressure and temperature.

Quantification of this compound by HPLC

The concentration of this compound in the extracts can be quantified using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm[3] or 330 nm.

  • Injection Volume: 20 µL.

  • Quantification: A calibration curve is generated using a this compound standard of known concentrations. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Mandatory Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_methods Extraction Methods start Citrus Peel prep Drying & Grinding start->prep solvent Solvent Extraction (Soxhlet) prep->solvent uae Ultrasound-Assisted Extraction (UAE) prep->uae mae Microwave-Assisted Extraction (MAE) prep->mae sfe Supercritical Fluid Extraction (SFE) prep->sfe filtration Filtration solvent->filtration uae->filtration mae->filtration sfe->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc quantification This compound Quantification hplc->quantification

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway Diagram: Activation of AMPK by Tangeretin

Tangeretin, a compound structurally similar to this compound, has been shown to exert some of its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] This pathway is a central regulator of cellular energy homeostasis.

AMP_Pathway cluster_downstream Downstream Effects tangeretin Tangeretin ampk AMPK (AMP-activated protein kinase) tangeretin->ampk Activates pgc1a PGC-1α Activation ampk->pgc1a Phosphorylates as160 AS160 Phosphorylation ampk->as160 Phosphorylates mitochondria Mitochondrial Biogenesis pgc1a->mitochondria Promotes glut4 GLUT4 Translocation as160->glut4 Promotes glucose_uptake Increased Glucose Uptake glut4->glucose_uptake Facilitates

Caption: Tangeretin activates the AMPK signaling pathway, promoting beneficial metabolic effects.

References

Safety Operating Guide

Proper Disposal of 3-Methoxytangeretin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide outlines the proper disposal procedures for 3-Methoxytangeretin, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is necessary, treating it as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for this compound, it is crucial to handle it with care, assuming it may possess hazardous properties. The safety data for analogous compounds suggests that related substances may cause skin and eye irritation. Therefore, appropriate personal protective equipment should be worn at all times during handling and disposal.

Personal Protective Equipment (PPE) Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat to protect from skin exposure
Respiratory Protection A dust mask or respirator may be necessary if handling fine powders or creating aerosols to avoid inhalation
Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal service, in line with general chemical waste guidelines.

  • Segregation : Do not mix this compound with other waste streams unless compatibility has been confirmed. It should be collected in a dedicated, properly labeled, and sealed waste container.[1]

  • Containerization : Use a chemically resistant and sealable container for waste collection. The container must be clearly and accurately labeled with the full chemical name: "this compound".[1][2] Waste containers should be kept closed at all times except when waste is being added.[3]

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2] This area should be under the direct supervision of laboratory personnel.[2]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][2]

Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[4][5] After rinsing, the container labels should be removed or defaced before disposal as regular waste.[4][5]

Spill Management

In the event of a spill, the material should be absorbed with an inert absorbent material such as vermiculite or sand. The contaminated absorbent must then be collected in a sealed container and disposed of as hazardous waste.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

cluster_preparation Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Treat as Potentially Hazardous) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Labeled, Compatible Waste Container B->C Begin Disposal Process D Segregate this compound Waste C->D E Seal Container When Not in Use D->E F Store in Designated, Secure, and Ventilated Area E->F G Keep Away from Incompatible Materials F->G H Arrange for Licensed Hazardous Waste Disposal Service G->H I Adhere to All Local, State, and Federal Regulations H->I

Caption: Disposal workflow for this compound.

cluster_spill Spill Response Protocol A Spill Occurs B Evacuate Area if Necessary A->B C Wear Appropriate PPE A->C D Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) C->D E Collect Contaminated Absorbent into a Sealed Container D->E F Label Container as Hazardous Waste E->F G Dispose of as Hazardous Waste via Licensed Service F->G

Caption: Spill management for this compound.

References

Personal protective equipment for handling 3-Methoxytangeretin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Methoxytangeretin

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that the toxicological properties of this compound have not been fully evaluated, it is imperative to treat this compound with caution, assuming it may be hazardous. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicity.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. This includes protection for the skin, eyes, and respiratory system.

A. Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

B. Eye and Face Protection: Safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[1][2]

C. Skin Protection:

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for general handling. It is crucial to change gloves immediately if they become contaminated.[1]

  • Protective Clothing: A lab coat or a chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of contamination, disposable coveralls are recommended.[2][3]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For tasks with a high risk of spills, chemical-resistant shoe covers or boots should be used.[4][5]

D. Respiratory Protection: If engineering controls such as a fume hood are not available or are insufficient to control airborne exposure, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5]

Summary of Personal Protective Equipment

Protection LevelEquipment
Eye/Face Safety glasses with side shields (minimum), chemical safety goggles, face shield
Skin Nitrile gloves, lab coat, closed-toe shoes, chemical-resistant apron/coveralls (as needed)
Respiratory Use in a chemical fume hood. If not available, a NIOSH-approved respirator is required.
II. Operational Plan for Handling this compound

A systematic approach to handling ensures safety and minimizes the risk of exposure and contamination.

A. Preparation:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.

  • Review Procedures: Familiarize yourself with the experimental protocol and this safety guide.

B. Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not touch surfaces outside the fume hood with contaminated gloves. If you must leave the area, remove your gloves and lab coat.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

C. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and then soap and water.

  • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[6][7]

III. Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical to protect personnel and the environment.

A. Waste Segregation:

  • Chemical Waste: All solutions and excess solid this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a separate, sealed, and labeled hazardous waste bag or container.

B. Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

C. Storage and Collection: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Follow your institution's guidelines for hazardous waste pickup and disposal.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Area in Fume Hood gather_materials Gather All Materials & PPE prep_area->gather_materials review_sds Review Safety Procedures gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate segregate_waste Segregate Chemical & Solid Waste prep_solution->segregate_waste wash_hands Wash Hands Thoroughly decontaminate->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store for Pickup label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.